molecular formula C6HF4IO B157599 2,3,5,6-Tetrafluoro-4-iodophenol CAS No. 1998-58-9

2,3,5,6-Tetrafluoro-4-iodophenol

Cat. No.: B157599
CAS No.: 1998-58-9
M. Wt: 291.97 g/mol
InChI Key: RNCXHJYIEFKIJW-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-iodophenol, also known as 2,3,5,6-Tetrafluoro-4-iodophenol, is a useful research compound. Its molecular formula is C6HF4IO and its molecular weight is 291.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,5,6-Tetrafluoro-4-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluoro-4-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4IO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCXHJYIEFKIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567743
Record name 2,3,5,6-Tetrafluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998-58-9
Record name 2,3,5,6-Tetrafluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2,3,5,6-Tetrafluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Fluorinated Scaffold for Crystal Engineering and Drug Discovery

Executive Summary

2,3,5,6-Tetrafluoro-4-iodophenol (CAS 1998-58-9) is a specialized polyfluorinated aromatic building block that has emerged as a critical tool in supramolecular chemistry and rational drug design . Unlike standard phenols, this molecule features a unique electronic architecture: the electron-withdrawing fluorine atoms significantly increase the acidity of the phenolic proton while simultaneously polarizing the iodine atom. This creates a potent sigma-hole (


-hole) on the iodine, making the compound an exceptional halogen bond donor .

This guide provides a comprehensive technical analysis of CAS 1998-58-9, detailing its synthesis, physicochemical properties, and its pivotal role in engineering co-crystals and targeting protein pockets via non-covalent interactions.

Chemical Profile & Physicochemical Properties

The interplay between the four fluorine atoms and the iodine substituent defines the reactivity of this molecule. The fluorine atoms deactivate the ring towards electrophilic attack but activate it for nucleophilic aromatic substitution (


).
Key Properties Table
PropertyValueNotes
CAS Number 1998-58-9
IUPAC Name 2,3,5,6-Tetrafluoro-4-iodophenol
Molecular Formula

Molecular Weight 291.97 g/mol
Appearance White to off-white crystalline solid
Melting Point 48–50 °CLow MP facilitates melt crystallization
Boiling Point 95–96 °C (at 6 Torr)Volatile under vacuum
Density ~2.3 g/cm³High density due to heavy halogens
Acidity (

)
~4.9 (Predicted)Significantly more acidic than phenol (

10)
Solubility Soluble in MeOH, DCM, THF; Insoluble in waterLipophilic character
Structural Analysis: The Sigma-Hole Effect

The iodine atom in CAS 1998-58-9 is not merely a heavy atom; it is a functional recognition site. The four fluorine atoms pull electron density away from the ring and the iodine atom, generating a region of positive electrostatic potential on the tip of the iodine, known as the sigma-hole .

  • Mechanism: The

    
    -hole allows the iodine to act as a Lewis acid, forming linear, directional interactions (Halogen Bonds) with Lewis bases (N, O, S donors).
    
  • Strength: These bonds are comparable in strength to hydrogen bonds but are strictly directional (

    
     angle relative to the C-I bond), offering superior geometric control in crystal engineering.
    

Synthesis & Production

Two primary routes exist for the synthesis of 2,3,5,6-tetrafluoro-4-iodophenol. The choice depends on the availability of starting materials (perfluoroarenes).

Route A: Nucleophilic Aromatic Substitution ( )

This is the most direct method utilizing commercially available iodopentafluorobenzene.

  • Reagents: Iodopentafluorobenzene (

    
    ), Potassium Hydroxide (KOH), tert-Butanol (
    
    
    
    -BuOH).
  • Mechanism: The hydroxide ion attacks the position para to the iodine. Although fluorine is generally a better directing group for nucleophilic attack, the iodine atom's polarizability and the stability of the transition state favor substitution at the 4-position in this specific solvent system.

Route B: Iodination of Tetrafluorophenol
  • Reagents: 2,3,5,6-Tetrafluorophenol, Iodine Monochloride (ICl) or

    
    /oxidant.
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The phenolic -OH group activates the para position, overcoming the deactivating effect of the four fluorines.
    
Visualization: Synthesis Workflow

Synthesis Start1 Iodopentafluorobenzene (C6F5I) Reagent1 KOH / t-BuOH Reflux Start1->Reagent1 Intermediate Meisenheimer Complex Reagent1->Intermediate Product 2,3,5,6-Tetrafluoro- 4-iodophenol Intermediate->Product - KF Start2 2,3,5,6-Tetrafluorophenol (C6HF4O) Reagent2 ICl / AcOH Electrophilic Sub. Start2->Reagent2 Reagent2->Product - HCl

Figure 1: Dual synthetic pathways for CAS 1998-58-9. Route A (Blue) utilizes nucleophilic substitution, while Route B (Red) utilizes electrophilic iodination.

Applications in Research & Drug Development

Crystal Engineering & Co-Crystallization

CAS 1998-58-9 is a "gold standard" molecule for demonstrating orthogonal self-assembly .

  • The Concept: The molecule has two distinct binding sites:

    • Phenolic Proton: Strong Hydrogen Bond Donor (HB).

    • Iodine Atom: Strong Halogen Bond Donor (XB).

  • Application: Researchers use it to co-crystallize with pharmaceutical ingredients (APIs) containing nitrogen heterocycles (e.g., pyridines, imidazoles). The XB interaction can alter the melting point, solubility, and bioavailability of the API without changing its covalent structure.

Fragment-Based Drug Discovery (FBDD)

In medicinal chemistry, the tetrafluoro-iodo motif is used to probe protein binding pockets.

  • Targeting: The iodine atom can target carbonyl oxygens or methionine sulfur atoms in the protein backbone via halogen bonding.

  • Selectivity: The rigidity of the C-I bond provides a geometric constraint that can increase selectivity for specific receptor subtypes.

Visualization: Halogen Bonding Interaction

HalogenBonding Donor CAS 1998-58-9 (XB Donor) SigmaHole σ-Hole (Iodine) Positive Potential Donor->SigmaHole Polarization by F atoms Interaction Halogen Bond (175-180° Directional) SigmaHole->Interaction Acceptor Drug Target / Base (N, O, S Acceptor) Interaction->Acceptor

Figure 2: Mechanism of Halogen Bonding. The electron-withdrawing fluorines generate a positive sigma-hole on the iodine, enabling directional binding to biological targets.

Experimental Protocol: Co-Crystallization Screen

Objective: To generate a co-crystal between 2,3,5,6-tetrafluoro-4-iodophenol and a model Lewis base (e.g., 4,4'-bipyridine) to demonstrate halogen bonding.

Materials
  • 2,3,5,6-Tetrafluoro-4-iodophenol (100 mg, 0.34 mmol)

  • 4,4'-Bipyridine (26.5 mg, 0.17 mmol) (0.5 equivalent)

  • Solvent: Methanol or Ethanol (HPLC Grade)

Methodology
  • Dissolution: Dissolve the tetrafluoro-iodophenol in a minimum amount of hot methanol (~2 mL).

  • Addition: In a separate vial, dissolve the bipyridine in methanol (~1 mL). Add this solution dropwise to the phenol solution.

    • Note: The color may deepen slightly due to Charge Transfer (CT) complex formation, though this is less common with simple pyridines.

  • Crystallization: Cover the vial with parafilm and poke 2-3 small holes to allow slow evaporation. Store at room temperature (20–25 °C) in a vibration-free environment.

  • Harvesting: After 24–48 hours, colorless needle-like crystals should form.

  • Validation: Analyze via Single Crystal X-Ray Diffraction (SC-XRD). Look for the characteristic

    
     distance significantly shorter than the sum of van der Waals radii (< 3.53 Å) and a bond angle 
    
    
    
    .

Safety & Handling (HSE)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from light. Iodine-containing compounds can be light-sensitive over long periods.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • PubChem. 2,3,5,6-Tetrafluoro-4-iodophenol (Compound Summary). National Library of Medicine. [Link]

  • Metrangolo, P., et al.Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 2008.
  • Takemura, A., et al. Halogen- and hydrogen-bonded salts and co-crystals formed from 4-halo-2,3,5,6-tetrafluorophenol. Chemistry – A European Journal, 2014. [Link]

Precision Synthesis of 2,3,5,6-Tetrafluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Laboratory Guide Subject: Organic Synthesis, Halogenated Aromatics, Active Ester Precursors Estimated Time: 4–6 Hours (Synthesis) | 12 Hours (Crystallization)

Executive Summary

2,3,5,6-Tetrafluoro-4-iodophenol (CAS: 16356-02-8) is a high-value intermediate in medicinal chemistry and materials science.[1] It serves as a critical precursor for TFP esters (used in peptide coupling and radiolabeling), supramolecular synthons via halogen bonding, and fluoro-tagged bioactive scaffolds.

While 2,3,5,6-tetrafluorophenol (TFP) is commercially available, the introduction of the iodine atom at the para position requires overcoming the significant electron-withdrawing effect of the four fluorine atoms. Standard electrophilic aromatic substitution (EAS) conditions often fail or proceed sluggishly. This guide details a high-yield Oxidative Iodination Protocol , widely regarded as the most robust method for electron-deficient phenols, ensuring regioselectivity and minimizing hazardous waste.

Part 1: Strategic Synthesis Analysis

The synthesis of 4-iodo-2,3,5,6-tetrafluorophenol presents a unique challenge: the conflict between the activating hydroxyl group and the deactivating fluorine substituents .

ParameterChemical RealityStrategic Implication
Ring Electronics Highly electron-deficient (

-system depleted).
Standard

is insufficiently electrophilic. A "super-electrophile" (

) is required.
Regiochemistry Positions 2,3,5,6 are blocked by Fluorine.100% Regioselectivity for the para (C4) position is guaranteed.
Acidity

(vs. 10 for phenol).
The phenol exists largely as a phenoxide anion in weak base, enhancing reactivity towards electrophiles.
Route Selection: Oxidative Iodination vs. ICl

While Iodine Monochloride (ICl) is a potent iodinating agent, it is corrosive, difficult to handle, and atom-inefficient. The Oxidative Iodination route (using


 and Hydrogen Peroxide/Acid) is selected as the Gold Standard  for this guide. It generates the reactive iodonium species in situ, drives the reaction to completion via oxidation of HI byproduct, and produces water as the only major waste product.
Part 2: Detailed Experimental Protocol
Method: Acid-Mediated Oxidative Iodination

Target Scale: 10 g (approx. 60 mmol)

Reagents & Materials:

  • Substrate: 2,3,5,6-Tetrafluorophenol (10.0 g, 60.2 mmol)

  • Iodine Source: Iodine (

    
    ) (7.64 g, 30.1 mmol) – Note: 0.5 eq used initially as oxidant regenerates iodide.
    
  • Oxidant: Hydrogen Peroxide (

    
     aq) (3.4 g, 30.1 mmol)
    
  • Solvent: Acetic Acid (glacial, 50 mL)

  • Catalyst/Medium: Sulfuric Acid (

    
    , conc., 1 mL)
    
  • Quench: Sodium Thiosulfate (

    
    , sat. aq.)
    
Step-by-Step Workflow

1. Reaction Setup

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Charge the flask with 2,3,5,6-tetrafluorophenol (10.0 g) and Acetic Acid (50 mL) . Stir until fully dissolved.

  • Add Iodine (

    
    , 7.64 g)  in a single portion. The solution will turn dark violet/brown.
    
  • Add Sulfuric Acid (1 mL) dropwise.

2. Oxidant Addition (The Critical Step)

  • Heat the mixture to 45–50°C .

  • Expert Insight: Do not overheat initially. The reaction is exothermic once the oxidant is added.

  • Add Hydrogen Peroxide (30%, 3.4 g) dropwise over 20 minutes via an addition funnel or syringe pump.

  • Mechanism:[2][3][4][5][6][7][8][9]

    
    . This recycles the iodide byproduct back into electrophilic iodine, ensuring 100% atom economy regarding the halogen.
    

3. Reaction Maintenance

  • After addition, raise the temperature to 60°C and stir for 2–4 hours .

  • Monitoring: The dark iodine color should fade to a lighter orange/amber as the iodine is consumed.

  • TLC Control: Silica gel; Eluent: Hexane/Ethyl Acetate (8:2). Product (

    
    ) is less polar than starting phenol (
    
    
    
    ) due to the heavy iodine atom, though shifts are subtle. Visualization: UV (254 nm).

4. Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL ice-water . The crude product may precipitate as a solid or heavy oil.[10]

  • Quench: Add saturated Sodium Thiosulfate solution (approx. 20 mL) with vigorous stirring until the iodine color (brown/violet) completely disappears, leaving a pale yellow or white suspension.

  • Extraction: Extract with Dichloromethane (DCM) (

    
    ).
    
  • Wash combined organics with Brine (

    
    ) and dry over anhydrous Sodium Sulfate (
    
    
    
    )
    .
  • Filter and concentrate under reduced pressure (Rotovap,

    
    ) to yield an off-white solid.
    

5. Purification (Recrystallization)

  • Dissolve the crude solid in a minimum amount of hot Hexanes (or Hexane/Toluene 9:1) at

    
    .[11]
    
  • Allow to cool slowly to room temperature, then refrigerate at

    
     overnight.
    
  • Filter the needles/crystals and wash with cold hexanes.

  • Yield: Expected 14.0–16.0 g (80–90%).

Part 3: Visualization & Mechanism
Reaction Logic Diagram

The following diagram illustrates the oxidative cycle that drives the iodination, highlighting the regeneration of iodine from HI.

IodinationCycle Substrate 2,3,5,6-Tetrafluorophenol Intermediate Sigma Complex Substrate->Intermediate + Electrophile I2 Iodine (I2) Electrophile Electrophilic Species (I-OH2+ / I+) I2->Electrophile Activation Product 4-Iodo-2,3,5,6-tetrafluorophenol Intermediate->Product - H+ Byproduct HI (Hydroiodic Acid) Intermediate->Byproduct Elimination Byproduct->I2 Oxidation by H2O2 (Recycles Iodine) Oxidant H2O2 + H+ Oxidant->I2 Drives Cycle

Caption: The oxidative iodination cycle ensures high atom economy by recycling the HI byproduct back into active Iodine.

Part 4: Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous validation. Compare your isolated product against these standard metrics.

PropertySpecificationNotes
Appearance White to pale pink crystalline solidPink hue indicates trace iodine oxidation (wash with thiosulfate).
Melting Point 48 – 50 °C Sharp range indicates high purity.
Boiling Point ~220 °C (at 760 mmHg)Do not distill at atmospheric pressure (decomposition risk).
Solubility Soluble in DCM, Acetone, Methanol.Sparingly soluble in cold water; soluble in alkaline water.
Spectroscopic Validation
  • 
     NMR (
    
    
    
    , 376 MHz):
    • The molecule has symmetry (

      
      ). You will observe two distinct multiplets  of equal integration.
      
    • 
       ppm (m, 2F, meta to OH, ortho to I).
      
    • 
       ppm (m, 2F, ortho to OH, meta to I).
      
    • Interpretation: The fluorine atoms adjacent to the bulky iodine atom are deshielded relative to the ones near the hydroxyl.

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       ppm (broad s, 1H, -OH).
      
    • Note: The shift is concentration and solvent dependent. No aromatic protons exist.

  • Mass Spectrometry (EI/ESI-):

    • Molecular Ion (

      
      ): 291.9  m/z.
      
    • Characteristic isotope pattern: Iodine is monoisotopic (

      
      ), so no M+2 peak from halogen isotopes (unlike Cl/Br).
      
Part 5: Safety & Handling

Hazard Class: Corrosive, Irritant.

  • Acidic Phenol: Tetrafluorophenol is significantly more acidic (

    
    ) than regular phenol (
    
    
    
    ). It can cause immediate chemical burns. Wear double nitrile gloves.
  • Iodine Toxicity: Iodine vapor is irritating to the respiratory tract. All weighing and reactions must be performed in a fume hood.

  • Peroxide Risks: Although 30%

    
     is standard, ensure no metal contaminants are present in the flask to prevent rapid decomposition.
    
References
  • National Institutes of Health (NIH) . (2012). Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling. PubMed Central. Retrieved from [Link]

  • Organic Syntheses . (1934). Iodination of Phenols: General Methods. Coll. Vol. 2, p. 355. (Adapted for fluorinated systems).[3][12][13] Retrieved from [Link]

Sources

Electronic Properties & Supramolecular Utility of 2,3,5,6-Tetrafluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pull-Pull" Electronic Architecture

2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) represents a unique class of "Janus-faced" synthons in supramolecular chemistry. Unlike standard phenols, TFIP is defined by a rigorous electronic competition between the high electronegativity of the fluorine quartet and the high polarizability of the iodine atom.

This guide analyzes TFIP not merely as a chemical intermediate, but as a precision tool for halogen bonding (XB) and pKa modulation . The four fluorine atoms exert a massive inductive withdrawal (-I effect), depleting electron density from the aromatic ring. This achieves two critical outcomes:

  • Acidity Enhancement: The pKa drops from ~10 (phenol) to ~4.9–5.5, making it physiologically ionizable.

  • Sigma-Hole Activation: The electron deficiency amplifies the region of positive electrostatic potential on the iodine atom (the

    
    -hole), transforming it into a potent Lewis acid for non-covalent docking.
    

Electronic Characterization

The Sigma-Hole ( -hole) Mechanism

The defining feature of TFIP is the iodine atom's ability to act as a directional electrophile. In a standard C-I bond, the electron density is anisotropic.

  • Equatorial Belt: A region of negative potential perpendicular to the C-I bond axis.

  • Axial Cap (

    
    -hole):  A region of positive potential directly along the extension of the C-I bond.
    

In non-fluorinated iodophenol, this hole is weak. In TFIP, the fluorine atoms (F2, F3, F5, F6) pull electron density away from the carbon skeleton, preventing charge restitution to the iodine. This expands the magnitude and surface area of the


-hole, allowing TFIP to form strictly linear (

) halogen bonds with nucleophiles (N, O, S) that are energetically competitive with hydrogen bonds (5–30 kJ/mol).
Acidity and Anion Stabilization

Predicted pKa:


Experimental Context: 

(comparable to pentafluorophenol)

When TFIP is deprotonated, the resulting phenoxide anion is stabilized not just by resonance, but by the "Meissenheimer-like" delocalization. The negative charge on the oxygen is pulled into the electron-poor ring.

  • Field Insight: In co-crystallization experiments with amines, TFIP almost exclusively transfers its proton to the amine (forming a salt), while the iodine simultaneously forms a halogen bond. This "orthogonal" interaction (Salt Bridge + Halogen Bond) creates extremely robust supramolecular architectures.

Visualization of Electronic Logic

The following diagram illustrates the causal relationship between fluorination, electron withdrawal, and the resulting dual-reactivity (Acidity + Halogen Bonding).

TFIP_Electronics TFIP 2,3,5,6-Tetrafluoro-4-iodophenol Fluorine 4x Fluorine Atoms (High Electronegativity) TFIP->Fluorine Iodine Iodine Atom (Polarizable) TFIP->Iodine OH Phenolic OH TFIP->OH Ring Aromatic Ring (Electron Depleted) Fluorine->Ring Inductive Withdrawal (-I) Ring->Iodine Prevents e- back-donation Ring->OH Stabilizes conjugate base SigmaHole Enhanced σ-hole (Positive Potential Cap) Iodine->SigmaHole Anisotropic Charge XB Halogen Bonding (Directional Non-Covalent Interaction) SigmaHole->XB Binds Lewis Bases (N, O) Acidity pKa Reduction (~10 -> ~5.0) OH->Acidity Proton loss favored Salt Stable Phenoxide Anion (Meissenheimer Delocalization) Acidity->Salt Forms Salts with Amines

Caption: Causal flow from fluorination to the dual supramolecular functionality (Halogen Bonding and Enhanced Acidity) of TFIP.

Experimental Protocols

Synthesis Strategy (Lithiation Route)

While TFIP is commercially available, high-purity synthesis for electronic applications often requires avoiding metal-catalyzed byproducts. The lithiation of protected tetrafluorobenzenes is the most atom-economic route for ensuring para-regioselectivity.

Methodology:

  • Precursor: Start with 1,2,4,5-tetrafluorobenzene or a protected phenol equivalent (e.g., 1-ethoxy-2,3,5,6-tetrafluorobenzene).

  • Activation: Treat with

    
    -Butyllithium (
    
    
    
    -BuLi) in THF at
    
    
    C. The lithium selectively exchanges at the position ortho to the fluorines (and para to the directing group if present) due to the "ortho-lithiation" directing effect of fluorine.
  • Quenching: Add elemental Iodine (

    
    ) dissolved in THF.
    
  • Deprotection: If a protected phenol was used, cleave the ether using

    
    .
    

Safety Note: Perfluoro-organolithiums are thermally unstable and can eliminate LiF to form benzyne intermediates explosively if warmed above


C before quenching.
Co-Crystallization Protocol (Halogen Bond Validation)

To verify the electronic activity of the iodine, a co-crystallization with a ditopic acceptor (like 4,4'-bipyridine) is the gold standard.

StepActionRationale
1 Stoichiometry Mix TFIP and 4,4'-bipyridine in a 2:1 molar ratio.
2 Solvent Dissolve in minimal hot Ethanol or Chloroform. Avoid DMSO (competes for H-bonds).
3 Growth Slow evaporation at

C in a scintillating vial.
4 Analysis X-Ray Diffraction: Look for

distances

(sum of van der Waals radii). IR Spectroscopy: Look for shifts in the C-I stretch (softening) and pyridyl ring modes (stiffening).

Data Summary: Physical & Electronic Properties[1][2]

PropertyValue / DescriptionSource
Molecular Formula

PubChem [2]
Molecular Weight 291.97 g/mol PubChem [2]
Melting Point 48–50 °CAlfa Chemistry [3]
Predicted pKa

ChemicalBook [1]
Dipole Moment High (Directed along C-O axis)Inferred from structure
Key Interaction Type II Halogen Bond (

angle)
ResearchGate [4]
Crystal Packing Linear polymeric chains via

interactions
ResearchGate [5]

References

  • PubChem. 2,3,5,6-Tetrafluoro-4-iodophenol Compound Summary. National Library of Medicine. [Link][1]

  • Clark, T., et al.Halogen bonding: the

    
    -hole.[2] Journal of Molecular Modeling.
    [Link]
    
  • ResearchGate. Crystal structure of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde (Analogous Packing). [Link]

Sources

Technical Master File: Handling & Storage of 2,3,5,6-Tetrafluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) is a specialized halogenated building block used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and fluorinated bioactive scaffolds.

Its chemical behavior is defined by two competing electronic forces:

  • The Perfluorinated Core: The four fluorine atoms exert a massive electron-withdrawing inductive effect (-I), dropping the pKa of the phenolic hydroxyl group from ~10 (standard phenol) to approximately 4.8–5.0 . This makes TFIP behave more like a carboxylic acid than a typical phenol.

  • The C-I Bond: The iodine at the para position is a labile handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic substitution, but it also introduces significant photosensitivity.

Critical Operational Directive: Treat TFIP as a corrosive acid and a light-sensitive reagent . Standard phenol handling protocols are insufficient due to its enhanced acidity and potential for rapid de-iodination under light exposure.

Physicochemical Profile

Data synthesized from supplier SDS and calculated properties.

PropertyValueOperational Implication
CAS Number 1998-58-9Verification identifier.[1]
Molecular Weight 291.97 g/mol High atom economy impact in synthesis.
Physical State Solid (Crystalline)Risk of dust generation; use antistatic weighing boats.
Color White to Off-WhitePink/Brown indicates oxidation or iodine liberation.
Melting Point 48–50 °CLow melting point; store refrigerated to prevent fusing/caking.
pKa (Predicted) ~4.87Acidic. Will deprotonate in weak bases (e.g., NaHCO3).
Solubility DCM, THF, MeOHPoorly soluble in water; soluble in alkaline aqueous solutions.

Hazard Assessment & Mitigation Strategy

The "Super-Acidic" Phenol Hazard

Unlike regular phenol, TFIP is acidic enough to cause immediate, deep tissue damage upon contact. The fluorine atoms stabilize the phenoxide anion, driving the equilibrium toward deprotonation.

  • Skin Contact: Causes severe burns (Category 1B).[2] The lipophilic nature of the fluorinated ring allows rapid dermal absorption.

  • Inhalation: Destructive to mucous membranes.

Engineering Controls & PPE[3][4]
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.

  • Glove Protocol:

    • Standard: Double-gloving with Nitrile (minimum 5 mil thickness).

    • High Risk (Solutions/Heating): Silver Shield (Laminate) gloves are required. Fluorinated phenols can permeate nitrile rapidly in solution.

  • Respiratory: If dust generation is uncontrolled, use a full-face respirator with P100/OV cartridges.

Storage Protocol: The "Dark & Cold" Standard

To maintain purity >98% over extended periods (>6 months), strict environmental control is required to prevent two degradation pathways: Photo-deiodination and Oxidative Quinone Formation .

Storage Logic Diagram

The following decision tree illustrates the critical control points for TFIP storage.

StorageProtocol Start Incoming TFIP Shipment Inspect Visual Inspection: Is it White/Off-White? Start->Inspect Reject QUARANTINE (Pink/Brown = Degraded) Inspect->Reject No (Color Change) Pack Packaging: Amber Glass + Teflon-lined Cap Inspect->Pack Yes Atmosphere Atmosphere: Purge with Argon (Preferred) or N2 Pack->Atmosphere Temp Temp Control: Refrigerate (2-8°C) Atmosphere->Temp Monitor Monitor: Re-test Purity every 6 months Temp->Monitor

Figure 1: Logic flow for the intake and long-term preservation of TFIP integrity.

Detailed Storage Specifications
  • Container: Amber glass vials only. Clear glass allows UV light to cleave the C-I bond.

  • Headspace: Backfill with Argon. Argon is heavier than air and provides a better blanket for solids than Nitrogen.

  • Temperature: 2–8 °C. While stable at room temperature for short periods, cold storage prevents slow discoloration.

  • Segregation: Store away from oxidizers (e.g., peroxides) and bases (amines, hydroxides).

Operational Handling & Reaction Workflow

Solubilization & Weighing
  • Pre-Weighing: Allow the container to warm to room temperature before opening to prevent condensation (water acts as a nucleophile over time).

  • Solvent Choice:

    • Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile.

    • Incompatible: Avoid acetone if strong bases are present (aldol side reactions).

  • Dissolution: TFIP dissolves readily in organic solvents. If the solution turns pink immediately, the solvent may contain peroxides; use inhibitor-free, anhydrous solvents.

Workup Logic (The pKa Trap)

Because TFIP has a pKa ~5, standard "bicarbonate washes" used to remove acids will deprotonate TFIP, pulling it into the aqueous waste layer.

Correct Extraction Protocol:

  • Reaction Quench: Acidify aqueous layer to pH 2–3 using 1M HCl.

  • Extraction: Extract with Ethyl Acetate or DCM. At pH < 3, TFIP is protonated (neutral) and partitions into the organic phase.

  • Washing: Wash organic layer with Brine. Do NOT use NaHCO3 or NaOH unless you intend to remove the TFIP.

Reaction Workflow Diagram

ReactionWorkflow Setup Reaction Setup (Inert Atm, Shielded from Light) Reaction Coupling/Substitution Setup->Reaction Quench Quench/Workup Reaction->Quench Decision Target Product Location? Quench->Decision PathA Product is Neutral/Basic (Remove TFIP Excess) Decision->PathA Case 1 PathB Product is Acidic (Co-extracts with TFIP) Decision->PathB Case 2 ActionA Wash with NaHCO3 (sat) TFIP -> Aqueous Layer PathA->ActionA ActionB Chromatography Required (Acidic Mobile Phase) PathB->ActionB

Figure 2: Extraction strategy based on the acidity of TFIP. Using base washes allows for easy removal of excess reagent.

Waste Management & Decontamination

Fluorinated Waste Segregation

Do not mix TFIP waste with general organic solvents if your facility has specific halogen restrictions.

  • Labeling: "Halogenated Organic Waste - High Fluorine Content".

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HF).

Spill Cleanup
  • Solid Spill: Do not dry sweep (dust hazard). Cover with a wet pad or use a HEPA vacuum.

  • Decontamination Solution: Use a dilute solution of Sodium Thiosulfate to wipe down surfaces. This neutralizes any free iodine (brown stains) generated from degraded TFIP. Follow with a soap/water wash.[3][4]

References

  • Sigma-Aldrich. 2,3,5,6-Tetrafluorophenol Safety Data Sheet (SDS).Link(Note: Used as surrogate for core fluorophenol hazard data).

  • ChemicalBook. 2,3,5,6-Tetrafluoro-4-iodophenol Properties and CAS 1998-58-9.[1]Link

  • PubChem. 4-Iodophenol Compound Summary (General Iodophenol Reactivity).Link

  • Apollo Scientific. Fluorinated Phenols Handling Guide.Link(General reference for fluorinated aromatic handling).

  • Wilbur, D. S., et al. "Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester."[5] Bioconjugate Chemistry, 1993. Link(Demonstrates stability and application in peptide synthesis).

Sources

Methodological & Application

experimental protocol for Suzuki coupling with 2,3,5,6-Tetrafluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The coupling of 2,3,5,6-tetrafluoro-4-iodophenol presents a unique paradox in palladium catalysis. While the C–I bond is highly activated for oxidative addition due to the electron-withdrawing fluorine atoms, the presence of the acidic phenolic proton (


) creates a "thermodynamic sink" that often stalls the catalytic cycle.

This guide outlines two distinct protocols:

  • Method A (The Robust Route): Protection-Coupling-Deprotection. Recommended for GMP scale-up and high-value intermediates where yield reliability is paramount.

  • Method B (The Direct Route): Ligand-Accelerated Direct Coupling. Recommended for high-throughput screening (HTS) or when protecting group chemistry is chemically incompatible with the partner substrate.

Pre-Reaction Analysis: The "Acidity Trap"

Before initiating the experiment, researchers must understand the electronic environment of the substrate.

PropertyValueImplication for Protocol
Substrate 2,3,5,6-Tetrafluoro-4-iodophenolCore Reagent
Acidity (

)
~5.3 (vs. ~10 for phenol)Critical: The substrate is as acidic as acetic acid.[1] It will instantly neutralize 1 equivalent of base.
Electronic State Electron-Deficient RingBenefit: Rapid Oxidative Addition to Pd(0). Risk: The resulting Pd(II) species is electrophilic and prone to homocoupling if transmetallation is slow.
Nucleophilicity Low (Phenoxide is stabilized)The phenoxide oxygen is less nucleophilic than standard phenols, reducing

-arylation side reactions but increasing catalyst poisoning potential.
Mechanistic Bottleneck

In a standard Suzuki protocol using 2 equivalents of base (e.g.,


), the first equivalent is immediately consumed to deprotonate the phenol. This leaves insufficient base to activate the arylboronic acid (forming the boronate species), which is the prerequisite for transmetallation. Failure to account for this stoichiometry is the #1 cause of reaction failure. 

Experimental Protocols

Method A: The Robust Route (Benzyl Protection)

Best for: Large-scale synthesis (>5g), precious boronic acids.

This route eliminates catalyst poisoning by the free phenoxide and prevents base consumption issues.

Step 1: Protection[2]
  • Dissolve 2,3,5,6-tetrafluoro-4-iodophenol (1.0 equiv) in acetone or DMF (0.5 M).

  • Add

    
     (1.5 equiv) and Benzyl Bromide (
    
    
    
    , 1.1 equiv).
  • Heat to 60°C for 2 hours. (Conversion is usually quantitative due to the high acidity of the phenol).

  • Workup: Filter salts, concentrate, and crystallize from Hexanes/EtOAc.

Step 2: Suzuki Coupling (Protected Substrate)
  • Substrate: 1-Benzyloxy-2,3,5,6-tetrafluoro-4-iodobenzene (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)[3]
    
  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv) - Phosphate is superior to carbonate for fluorinated aromatics.
    
  • Solvent: Toluene/Water (4:1 ratio)[3]

  • Temperature: 80°C

Procedure:

  • Charge a reaction vial with the protected iodide, boronic acid, base, and catalyst.

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed Toluene/Water mixture.

  • Heat at 80°C for 4–6 hours.

  • Monitor: TLC will show the disappearance of the iodide (

    
     in 10% EtOAc/Hex).
    
Step 3: Deprotection
  • Dissolve the biaryl product in MeOH/THF (1:1).

  • Add Pd/C (10 wt% loading) and apply

    
     balloon pressure.
    
  • Stir at RT for 2 hours. Filter through Celite.

Method B: The Direct Route (Ligand-Accelerated)

Best for: Rapid analog generation, substrates sensitive to hydrogenation.

This protocol relies on SPhos , a bulky, electron-rich Buchwald ligand that facilitates transmetallation even in the presence of inhibitory phenoxides. We must adjust the base stoichiometry to account for the phenol's acidity.

  • Substrate: 2,3,5,6-Tetrafluoro-4-iodophenol (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst Source:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%)

  • Base:

    
     (4.0 equiv) — CRITICAL STOICHIOMETRY 
    
  • Solvent: 1,4-Dioxane/Water (10:1)

Step-by-Step Protocol:

  • Pre-complexation: In a small vial, mix

    
     and SPhos in 1 mL of Dioxane under 
    
    
    
    for 10 minutes to generate the active catalytic species.
  • Main Vessel: Charge the iodophenol (1.0 equiv), boronic acid (1.5 equiv), and finely ground

    
     (4.0 equiv) into a reaction tube.
    
  • Solvent Addition: Add the remaining Dioxane and Water.

  • Catalyst Injection: Transfer the pre-complexed catalyst solution to the main vessel.

  • Reaction: Seal and heat to 80°C for 12 hours.

    • Note: The reaction mixture may turn dark initially due to Pd-phenoxide interaction but should lighten as the cycle turns over.

  • Quench: Cool to RT. Acidify carefully with 1M HCl to pH ~2 (to protonate the product phenol). Extract with EtOAc.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic flow for selecting the correct protocol.

SuzukiWorkflow Start Substrate: 2,3,5,6-Tetrafluoro-4-iodophenol Decision Is the partner substrate sensitive to Hydrogenolysis? Start->Decision MethodA_Start METHOD A: Protected Route (High Reliability) Decision->MethodA_Start No (Stable) MethodB_Start METHOD B: Direct Route (High Throughput) Decision->MethodB_Start Yes (Sensitive) StepA1 1. Benzyl Protection (BnBr, K2CO3) MethodA_Start->StepA1 StepB1 Stoichiometry Adjustment: Base must be ≥ 4.0 equiv MethodB_Start->StepB1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2, K3PO4) StepA1->StepA2 StepA3 3. Deprotection (H2, Pd/C) StepA2->StepA3 Product Target: Fluorinated Biaryl Phenol StepA3->Product StepB2 Catalyst System: Pd(OAc)2 + SPhos StepB1->StepB2 StepB3 Acidic Workup (pH 2) to recover Phenol StepB2->StepB3 StepB3->Product

Caption: Decision matrix for coupling tetrafluoro-4-iodophenol. Method A is standard; Method B requires specific stoichiometric adjustments.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Remains) Catalyst poisoning by phenoxide.Switch to Method A (Protection). If using Method B, increase catalyst loading to 5 mol% and switch ligand to XPhos .
Protodeboronation (Ar-H formed) Boronic acid instability.The electron-poor coupling partner slows transmetallation, giving the boronic acid time to decompose. Add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=2h).
Homocoupling of Boronic Acid Oxidative addition is too slow or Oxygen leak.Degas solvents more rigorously (freeze-pump-thaw). Ensure the halide is fully dissolved before heating.
Low Yield in Method B Insufficient Base.Remember: 1 equiv of base is lost to the phenol immediately. Ensure you have at least 3 equiv of active base remaining for the Suzuki cycle (Total 4.0+ equiv).

Safety & Handling

  • HF Generation: While the C-F bonds are stable under these mild conditions, accidental exposure to superacids or extreme pyrolysis can release Hydrogen Fluoride (HF). Always work in a fume hood.

  • Sensitizer: Polyfluorinated phenols are skin sensitizers. Double-gloving (Nitrile) is required.

  • Waste Disposal: Fluorinated aromatics must be segregated from standard organic waste streams in many jurisdictions due to incineration requirements.

References

  • Acidity of Fluorinated Phenols

    • Gross, R. et al. "Substituent Effects in Fluorinated Phenols." Journal of Organic Chemistry. (2000).
    • Note: Establishes the pKa of 2,3,5,6-tetrafluorophenol
  • Thathagar, M. B., et al. "Suzuki-Miyaura Cross-Coupling of Fluorinated Aryl Halides." Advanced Synthesis & Catalysis.
  • Direct Coupling of Unprotected Phenols

    • Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society. (2007).
    • Context: Defines the SPhos/K3PO4 system utilized in Method B.
  • Synthesis of Fluorinated Biaryls (Liquid Crystal Precursors)

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) is a specialized building block used in the synthesis of fluorinated liquid crystals, organic semiconductors, and bio-orthogonal probes. Its unique electronic structure presents a dichotomy: the perfluorinated ring creates a highly electron-deficient system ideal for oxidative addition, while the phenolic hydroxyl group introduces acidity (pKa ~4.9) and potential catalyst poisoning.

This guide outlines two validated pathways for cross-coupling:

  • Direct Coupling: For rapid screening, utilizing the acidic nature of the phenol.

  • Protected Coupling (Recommended): A robust workflow involving benzyl protection to maximize yield and minimize Nucleophilic Aromatic Substitution (

    
    ) side reactions.
    
Substrate Profile: TFIP
PropertyValueImplication for Coupling
Formula

High molecular weight per atom due to Iodine/Fluorine.
pKa ~4.9 (Predicted)Significantly more acidic than phenol (pKa ~10). Exists as phenoxide in mild base.
Electronic State Highly

-deficient
Facile oxidative addition to Pd(0); prone to

.
C-I Bond WeakenedHighly reactive electrophile; couples faster than bromides/chlorides.

Strategic Analysis: The "Fluorine Effect" in Catalysis

Before initiating wet chemistry, researchers must understand the competing mechanistic pathways defined by the four fluorine atoms.

The Trap

The primary failure mode in coupling perfluoroarenes is Nucleophilic Aromatic Substitution (


) . The fluorine atoms ortho to the iodine are highly activated.
  • Risk: Strong nucleophiles (e.g., hydroxide, methoxide, unhindered amines) can displace a fluorine atom before or during the catalytic cycle.

  • Mitigation: Use mild, bulky inorganic bases (e.g.,

    
    , 
    
    
    
    ) and avoid protic nucleophilic solvents like methanol in the presence of strong base.
Catalyst Speciation

The free phenol of TFIP will deprotonate immediately under standard coupling conditions (


 4.9 vs. Carbonate 

~10).
  • The Phenoxide Effect: The resulting tetrafluorophenoxide anion is less nucleophilic than standard phenoxides but can still coordinate to unsaturated Pd(II) species, potentially retarding the transmetallation step.

  • Recommendation: For difficult couplings (e.g., sterically hindered partners), protect the phenol as a Benzyl (Bn) or Methoxymethyl (MOM) ether.

Decision Logic & Workflow

The following decision tree illustrates the selection process between Direct and Protected pathways.

G cluster_0 Optimization Loop Start Substrate: TFIP CheckScale Reaction Scale & Value? Start->CheckScale HighValue High Value / Large Scale (>5g) CheckScale->HighValue Robustness Required Screening Rapid Screening / Small Scale (<100mg) CheckScale->Screening Speed Required Protect Step 1: Protection (BnBr, K2CO3, MeCN) HighValue->Protect Direct Direct Coupling (Careful Base Selection) Screening->Direct Suzuki Suzuki-Miyaura (Pd(dppf)Cl2, K3PO4) Protect->Suzuki Sonogashira Sonogashira (Pd(PPh3)4, CuI, Et3N) Protect->Sonogashira Direct->Suzuki Feasible Direct->Sonogashira High Risk (Cu-Acetylide SNAr) SNAr_Risk Risk: Fluorine Displacement Direct->SNAr_Risk Analyze Analyze 19F NMR SNAr_Risk->Analyze Adjust Switch to Anhydrous/Non-protic Analyze->Adjust

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on scale and risk tolerance.

Detailed Protocols

Protocol A: Protected Route (Suzuki-Miyaura)

Recommended for synthesis of Liquid Crystals and Biaryls.

Rationale: Protecting the phenol prevents catalyst coordination and eliminates the solubility issues associated with the phenoxide salt.

Step 1: Benzyl Protection
  • Reagents: TFIP (1.0 equiv), Benzyl Bromide (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) [0.5 M].

  • Procedure:

    • Dissolve TFIP in MeCN. Add

      
      .
      
    • Add Benzyl Bromide dropwise at RT.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Filter off salts, concentrate, and recrystallize from cold Hexane.

    • Yield Target: >90%.[1]

Step 2: Cross-Coupling
  • Reagents:

    • Substrate: 1-Benzyloxy-2,3,5,6-tetrafluoro-4-iodobenzene (1.0 equiv).

    • Partner: Aryl Boronic Acid (1.2 equiv).

    • Catalyst:

      
       (3 mol%). Note: Bidentate ligands prefer reductive elimination over 
      
      
      
      -hydride elimination.
    • Base:

      
       (3.0 equiv).
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Procedure:

    • Charge a reaction vial with Substrate, Boronic Acid, Base, and Catalyst.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed solvent via syringe.

    • Heat to 80°C for 12-16 hours.

    • Checkpoint: The reaction mixture should turn black (Pd precipitation) only after completion. Early blacking out suggests catalyst death.

  • Purification:

    • Standard aqueous workup.

    • Silica Gel Chromatography. Note: Fluorinated compounds often move faster on silica than non-fluorinated analogs.

Protocol B: Direct Sonogashira Coupling

Challenging but rapid access to alkynylated phenols.

Mechanism Alert: Copper(I) acetylides are nucleophilic. To prevent them from attacking the fluorinated ring (


), we must keep the temperature low and use a non-nucleophilic base.
  • Reagents:

    • Substrate: TFIP (1.0 equiv).

    • Partner: Terminal Alkyne (1.2 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Co-Catalyst: CuI (2 mol%).

    • Base: Triethylamine (

      
      ) or Diisopropylamine (excess, acts as solvent/base).
      
  • Solvent: DMF or THF (Anhydrous).

  • Procedure:

    • Dissolve TFIP and Alkyne in the solvent under Nitrogen.

    • Add the amine base.[2]

    • Add Pd catalyst and stir for 5 mins.

    • Add CuI last. Why? To minimize the induction period of active species formation.

    • Stir at Room Temperature. Do not heat initially. The electron-deficient C-I bond is highly reactive. Heating promotes side reactions.

    • If no reaction after 4 hours, warm gently to 40°C.

  • Workup:

    • Acidify carefully with 1M HCl to protonate the phenol (ensure pH < 4).

    • Extract with Ethyl Acetate.

    • Caution: Terminal alkynes can polymerize; keep workup cool.

Analytical Validation & Troubleshooting

NMR Diagnostics

The four fluorine atoms act as built-in spies for the reaction progress.

  • Starting Material (TFIP): Two distinct multiplets (AA'BB' system) typically around -120 to -160 ppm.

  • Product: The symmetry often breaks or shifts significantly upon coupling.

  • 
     Impurity:  Appearance of a new, complex signal set indicating loss of symmetry (e.g., 3 equivalent F's and 1 unique F if a nucleophile attacks).
    
Common Failure Modes
ObservationDiagnosisCorrective Action
No Conversion Catalyst poisoning by phenoxide.Switch to Protocol A (Protected) .
New Spots on TLC (Lower Rf)

side reaction (Hydrolysis).
Dry solvents; use

instead of hydroxides.
Homocoupling of Alkyne Oxygen leak (Glaser coupling).Rigorous degassing; increase alkyne equivalents.

References

  • Suzuki-Miyaura Coupling Fundamentals

    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis.[3][4][5]

    • Source: Nobel Prize Organiz
    • URL:[Link]

  • Properties of 2,3,5,6-Tetrafluoro-4-iodophenol

    • Title: 2,3,5,6-Tetrafluoro-4-iodophenol Compound Summary.
    • Source: PubChem.[1][6][7]

    • URL:[Link]

  • Sonogashira Reaction Mechanism & Conditions

    • Title: Sonogashira Coupling.[2][5][8][9][10]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Cross-Coupling of Polyfluoroarenes (Contextual)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Application Note: 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) in Supramolecular Materials Engineering

[1]

Executive Summary

This guide details the application of 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) as a high-performance "tecton" (molecular building block) in materials science.[1] Unlike standard phenols, TFIP possesses a unique dual-functionality: it is simultaneously a strong Hydrogen Bond (HB) donor and a strong Halogen Bond (XB) donor.[1]

This application note is designed for researchers in crystal engineering , drug development (co-crystal screening) , and optoelectronics . It provides validated protocols for utilizing TFIP to engineer supramolecular polymers and halogen-bonded liquid crystals (LCs).[1]

Key Technical Advantages[1]
  • Enhanced Acidity: The four fluorine atoms significantly lower the pKa (~4.9 predicted) compared to phenol (~10), strengthening HB interactions.[1]

  • Sigma-Hole Activation: The electron-withdrawing fluorines polarize the iodine atom, creating a large positive electrostatic potential region (sigma-hole) that facilitates strong, directional halogen bonding.[1]

  • Orthogonal Assembly: TFIP can engage in HB and XB simultaneously, allowing for the construction of complex 1D and 2D supramolecular architectures.[1]

Mechanistic Basis: The Dual-Donor System

To use TFIP effectively, one must understand the competing and cooperative forces at play.[1]

The Sigma-Hole Concept

In TFIP, the iodine atom is not merely a neutral substituent.[1] The fluorine atoms pull electron density away from the iodine, leaving a region of positive charge on the extension of the C-I bond axis.[1] This region, the sigma-hole , acts as a Lewis acid, attracting Lewis bases (N, O, S, anions).[1]

Competitive Interaction Landscape

When TFIP is introduced to a ditopic acceptor (e.g., 4,4'-bipyridine), two interactions compete:

  • Hydrogen Bonding (HB):

    
     (Strong, electrostatic + covalent character).[1]
    
  • Halogen Bonding (XB):

    
     (Directional, electrostatic + dispersion).[1]
    

Critical Insight: By manipulating the basicity of the acceptor and the solvent polarity, researchers can direct the assembly into specific topologies (e.g., linear chains vs. discrete complexes) or induce proton transfer to form ionic salts.[1]

TFIP_MechanismTFIP2,3,5,6-Tetrafluoro-4-iodophenol(TFIP)F_AtomsFluorine Substituents(Electron Withdrawing)TFIP->F_AtomsI_AtomIodine Atom(Sigma Hole Donor)TFIP->I_AtomOH_GroupHydroxyl Group(H-Bond Donor)TFIP->OH_GroupEffect_1Increased Acidity(pKa ~4.9)F_Atoms->Effect_1Inductive EffectEffect_2Sigma Hole Activation(Vmax > 0)F_Atoms->Effect_2PolarizationI_Atom->Effect_2OH_Group->Effect_1Outcome_HBStrong H-Bonding(O-H...N)Effect_1->Outcome_HBOutcome_XBDirectional X-Bonding(C-I...N)Effect_2->Outcome_XBApplicationsSupramolecular Polymers& Liquid CrystalsOutcome_HB->ApplicationsOutcome_XB->Applications

Figure 1: Mechanistic pathway showing how the fluorination of the phenol core activates both hydrogen and halogen bonding capabilities, leading to dual-functional utility.[1]

Application Protocol 1: Orthogonal Co-Crystallization[1]

Objective: To synthesize a 1D supramolecular polymer using TFIP and trans-1,2-bis(4-pyridyl)ethylene (bpe) as a model system. This protocol demonstrates the "orthogonal" strategy where HB and XB operate in series.[1]

Relevance: This workflow mirrors the screening process for pharmaceutical co-crystals, where solubility and stability are tuned by selecting the right co-former.[1]

Materials
  • Donor: 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) (>97% purity).[1]

  • Acceptor: trans-1,2-bis(4-pyridyl)ethylene (bpe).[1]

  • Solvent: Chloroform (

    
    ) or Methanol (
    
    
    ).[1] Note: Solvent choice influences proton transfer.[1]
Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Calculate equimolar amounts (1:1 ratio) of TFIP and bpe.[1]

    • Example: 29.2 mg of TFIP (0.1 mmol) and 18.2 mg of bpe (0.1 mmol).[1]

  • Dissolution:

    • Dissolve the TFIP in 2 mL of chloroform.

    • Dissolve the bpe in 2 mL of chloroform in a separate vial.

    • Why Chloroform? It is a non-competing solvent.[1] Using DMSO or DMF would disrupt the desired halogen bonds because the solvent would act as a strong acceptor.[1]

  • Mixing & Crystallization:

    • Combine the two solutions in a 5 mL scintillation vial.

    • Cover the vial with Parafilm and poke 3-4 small holes to allow slow evaporation .[1]

    • Store at ambient temperature (20-25°C) in a vibration-free environment.

  • Harvesting:

    • Crystals should appear within 24-48 hours.[1]

    • Filter the crystals and wash lightly with cold hexane to remove non-complexed starting material.[1]

Characterization & Validation
TechniqueExpected ObservationMechanistic Interpretation
Melting Point Distinct from TFIP (38°C) and bpe (152°C).[1]Formation of a new thermodynamic phase.[1]
IR Spectroscopy Shift in

to lower wavenumber (~3100-2500 cm⁻¹ broad).
Strong O-H...N hydrogen bond formation.[1]
IR Spectroscopy Shift in

stretch.
Indication of C-I...N halogen bonding.[1][2][3][4][5]
Single Crystal XRD Infinite chains:

Confirmation of orthogonal assembly (HB at one end, XB at the other).[1]

Application Protocol 2: Synthesis of Halogen-Bonded Liquid Crystals (LCs)

Objective: To induce liquid crystalline behavior (mesophases) in non-mesomorphic components by exploiting the directionality of TFIP.

Context: Pure TFIP is a solid.[1] Pure alkoxystilbazoles are often non-mesomorphic solids.[1] When combined, the TFIP-stilbazole complex forms a "rod-like" supramolecule that exhibits Smectic phases.[1]

Materials
  • Component A: TFIP.

  • Component B: 4-Octyloxystilbazole (8-OS).[1]

  • Solvent: Pentane (for 8-OS) and Hexane (general).[1]

Experimental Workflow

LC_SynthesisStep11. PreparationDissolve TFIP and 8-OS separatelyin minimal Pentane/Hexane.Step22. ComplexationMix solutions (1:1 Molar Ratio).Immediate precipitation may occur.Step1->Step2Step33. IsolationAllow solvent to evaporate slowly.Recover crystalline solid.Step2->Step3Step44. Thermal Analysis (DSC/POM)Heat sample to determine phase transitions.Step3->Step4CheckIsotropic Liquid?Step4->CheckResultSmectic A Phase Detected(Focal conic fan texture)Check->ResultCooling from Melt

Figure 2: Workflow for the synthesis and verification of Halogen-Bonded Liquid Crystals.

Protocol Details
  • Preparation: Weigh 0.5 mmol of TFIP and 0.5 mmol of 4-octyloxystilbazole.

  • Mixing: Dissolve the stilbazole in warm pentane. Add solid TFIP directly to the solution (it will dissolve rapidly).[1]

  • Precipitation: A yellow precipitate often forms immediately.[1] This color change (from colorless/white to yellow) indicates the formation of the charge-transfer complex or proton transfer species.[1]

  • Annealing: To ensure homogeneity, melt the solid complex once (approx. 60-80°C depending on the specific chain length) and let it cool slowly.

  • Observation (POM): Place a sample between glass slides under a Polarized Optical Microscope (POM).[1] Upon cooling from the isotropic liquid, look for focal conic fan textures , characteristic of Smectic A phases.[1]

Safety & Handling (Critical)

  • Corrosivity: TFIP is a fluorinated phenol.[1][6] It is corrosive and can cause severe skin burns and eye damage.[1]

  • Permeability: Fluorinated compounds often have enhanced skin permeability.[1] Double-gloving (Nitrile) is recommended.[1]

  • Volatility: While solid, TFIP has a distinct odor and significant vapor pressure.[1] Handle only in a fume hood .

  • Incompatibility: Avoid strong oxidizing agents.[1]

References

  • Takemura, A., et al. (2014).[1][7] "Halogen- and hydrogen-bonded salts and co-crystals formed from 4-halo-2,3,5,6-tetrafluorophenol and cyclic secondary and tertiary amines."[1][7][8] Chemistry – A European Journal, 20(22), 6721–6732.[1]

  • Nguyen, H. L., et al. (2004).[1] "Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene." Journal of the American Chemical Society.[1] (Relevant context on fluorinated iodine donors). [1]

  • Bruce, D. W., et al. (2010).[1] "Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols."[1] (Comparative study on phenol-based LCs). [1]

  • CymitQuimica. (n.d.).[1] "2,3,5,6-Tetrafluoro-4-iodophenol Technical Data." [1]

  • Sigma-Aldrich. (n.d.).[1] "2,3,5,6-Tetrafluorophenol Product Information." (Precursor data for comparison). [1]

Synthesis of 2,3,5,6-Tetrafluoro-4-(phenylethynyl)phenol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the step-by-step synthesis of 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol, a valuable fluorinated building block in medicinal chemistry and materials science. The synthetic strategy is centered around a Sonogashira coupling reaction, a robust and versatile method for the formation of C-C bonds. This document provides detailed protocols for the preparation of the key intermediate, 4-iodo-2,3,5,6-tetrafluorophenol, its subsequent protection, the critical Sonogashira coupling with phenylacetylene, and the final deprotection to yield the target molecule. The rationale behind the choice of reagents and reaction conditions is discussed to provide researchers with a thorough understanding of the synthetic process.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, leading to enhanced metabolic stability, increased lipophilicity, and altered bioactivity.[1] 2,3,5,6-Tetrafluorophenol is a key starting material that serves as a gateway to a variety of fluorinated compounds.[1] The target molecule, 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol, combines the unique electronic properties of a tetrafluorinated aromatic ring with the rigid, linear geometry of a phenylethynyl group, making it a desirable scaffold for the development of novel pharmaceuticals and advanced materials.

The synthesis outlined herein follows a logical and efficient pathway, beginning with the selective iodination of 2,3,5,6-tetrafluorophenol, followed by the protection of the phenolic hydroxyl group as a silyl ether. The protected intermediate then undergoes a palladium- and copper-catalyzed Sonogashira coupling with phenylacetylene.[2] The final step involves the selective removal of the silyl protecting group to afford the desired product.

Overall Synthetic Scheme

The multi-step synthesis of 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol is illustrated below. The process begins with the commercially available 2,3,5,6-tetrafluorophenol and proceeds through key intermediates to the final product.

Synthesis_Workflow A 2,3,5,6-Tetrafluorophenol B 4-Iodo-2,3,5,6-tetrafluorophenol A->B Iodination C TBDMS-Protected 4-Iodo-2,3,5,6-tetrafluorophenol B->C Protection (TBDMSCl) D TBDMS-Protected 2,3,5,6-Tetrafluoro-4-(phenylethynyl)phenol C->D Sonogashira Coupling (Phenylacetylene) E 2,3,5,6-Tetrafluoro-4-(phenylethynyl)phenol D->E Deprotection (TBAF)

Figure 1. Overall workflow for the synthesis of 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

Reagent/MaterialGradeSupplier
2,3,5,6-Tetrafluorophenol≥98%Commercially Available
4-Iodo-2,3,5,6-tetrafluorophenol≥96%Commercially Available[3][4][5]
IodineReagent GradeCommercially Available
Periodic AcidReagent GradeCommercially Available
tert-Butyldimethylsilyl chloride (TBDMSCl)≥98%Commercially Available
Imidazole≥99%Commercially Available
Phenylacetylene≥98%Commercially Available
Bis(triphenylphosphine)palladium(II) dichloride≥98%Commercially Available
Copper(I) iodide≥98%Commercially Available
Triethylamine≥99.5% (anhydrous)Commercially Available
Tetrabutylammonium fluoride (TBAF)1 M in THFCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Sulfuric AcidConcentratedCommercially Available
Sodium BicarbonateReagent GradeCommercially Available
BrineSaturated SolutionPrepared in-house
Magnesium SulfateAnhydrousCommercially Available
Step 1: Synthesis of 4-Iodo-2,3,5,6-tetrafluorophenol (Optional)

While 4-iodo-2,3,5,6-tetrafluorophenol is commercially available, this protocol is provided for its synthesis from 2,3,5,6-tetrafluorophenol. The iodination of phenols can be achieved using various reagents. A reliable method involves the use of iodine and a strong oxidizing agent, such as periodic acid, in a suitable solvent.

Protocol:

  • To a stirred solution of 2,3,5,6-tetrafluorophenol (1.0 eq) in a suitable solvent such as methanol, add iodine (0.5 eq).

  • Slowly add a solution of periodic acid (0.2 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-iodo-2,3,5,6-tetrafluorophenol.

Step 2: Protection of 4-Iodo-2,3,5,6-tetrafluorophenol

The acidic proton of the phenolic hydroxyl group can interfere with the Sonogashira coupling reaction. Therefore, it is crucial to protect this functional group. A tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group that is stable to the conditions of the subsequent coupling reaction and can be selectively removed.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodo-2,3,5,6-tetrafluorophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM).

  • To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the TBDMS-protected 4-iodo-2,3,5,6-tetrafluorophenol.

Step 3: Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][6][7]

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the TBDMS-protected 4-iodo-2,3,5,6-tetrafluorophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) as the solvent and base, respectively.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC.

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the TBDMS-protected 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol.

Step 4: Deprotection of the Silyl Ether

The final step is the removal of the TBDMS protecting group to yield the target phenol. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for the cleavage of silyl ethers.[8]

Protocol:

  • Dissolve the TBDMS-protected 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol (1.0 eq) in THF.

  • Add a 1 M solution of TBAF in THF (1.5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol.

Results and Characterization

The successful synthesis of 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol should be confirmed by standard analytical techniques.

Intermediate/ProductExpected AppearanceExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹⁹F NMR (CDCl₃, δ ppm)
4-Iodo-2,3,5,6-tetrafluorophenolWhite to off-white solid~5.5 (br s, 1H, OH)~-135 to -145 (m, 2F), ~-155 to -165 (m, 2F)
TBDMS-Protected 4-Iodo-2,3,5,6-tetrafluorophenolColorless oil or low melting solid~1.0 (s, 9H, t-Bu), ~0.2 (s, 6H, Me)~-135 to -145 (m, 2F), ~-155 to -165 (m, 2F)
TBDMS-Protected 2,3,5,6-Tetrafluoro-4-(phenylethynyl)phenolSolid~7.6-7.3 (m, 5H, Ph), ~1.0 (s, 9H, t-Bu), ~0.2 (s, 6H, Me)~-135 to -145 (m, 2F), ~-155 to -165 (m, 2F)
2,3,5,6-Tetrafluoro-4-(phenylethynyl)phenolSolid~7.6-7.3 (m, 5H, Ph), ~5.6 (br s, 1H, OH)~-135 to -145 (m, 2F), ~-155 to -165 (m, 2F)

Note: The exact chemical shifts may vary depending on the solvent and concentration. Further characterization by ¹³C NMR, mass spectrometry, and elemental analysis is recommended to confirm the structure and purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in iodination Incomplete reaction or side reactions.Increase reaction time, ensure efficient stirring, or try alternative iodinating reagents like N-iodosuccinimide.
Incomplete protection Impure starting material, insufficient reagents, or moisture.Ensure starting material is pure and dry, use anhydrous solvent and an excess of protecting agent and base.
Low yield in Sonogashira coupling Inactive catalyst, presence of oxygen, or impure reagents.Use fresh catalysts, ensure the reaction is performed under a strictly inert atmosphere, and use purified reagents and anhydrous solvents.
Incomplete deprotection Insufficient deprotecting agent or short reaction time.Increase the amount of TBAF and/or the reaction time. Monitor the reaction closely by TLC.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol. By following the outlined steps and considering the provided troubleshooting guide, researchers can efficiently synthesize this valuable compound for further applications in drug discovery and materials science. The described methodology is based on well-established chemical transformations, ensuring a high degree of success for researchers with a foundational knowledge of synthetic organic chemistry.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Wikipedia. (2023, December 27). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • The Chemical Synthesis Advantage. (2025, October 19). Utilizing 2,3,5,6-Tetrafluorophenol. [Link]

Sources

Application Note: A Guide to Halogen Bonding Studies Using 2,3,5,6-Tetrafluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to utilizing 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) as a powerful halogen bond (XB) donor for research in crystal engineering, supramolecular chemistry, and drug development. We delve into the unique molecular features that make TFIP an exemplary tool, followed by detailed, field-tested protocols for solid-state, solution-phase, and computational analysis of halogen bonding interactions. This guide is designed to equip both novice and experienced researchers with the foundational knowledge and practical methodologies required to leverage TFIP in their work.

The Rationale for 2,3,5,6-Tetrafluoro-4-iodophenol in Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (e.g., a nitrogen, oxygen, or sulfur atom). This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond.[1][2] The strength and directionality of this interaction make it a valuable tool in designing and controlling molecular assemblies.

2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) has emerged as a superior halogen bond donor for several key reasons:

  • Enhanced σ-hole: The four strongly electron-withdrawing fluorine atoms significantly polarize the C-I bond. This effect depletes electron density from the iodine atom, creating a large and highly positive σ-hole, which leads to stronger and more reliable halogen bonds.

  • Dual Functionality: TFIP possesses both a potent halogen bond donor (the iodine atom) and a hydrogen bond donor (the phenolic hydroxyl group). This dual nature allows for the construction of complex supramolecular architectures involving orthogonal or competing non-covalent interactions.[3][4]

  • High Directionality: The well-defined σ-hole on the iodine atom ensures that the halogen bonds formed are highly linear and predictable, a critical feature for rational crystal engineering and the design of specific molecular recognition events.

Physicochemical Properties of TFIP

A clear understanding of the physical properties of TFIP is essential for designing experiments. The key data are summarized below.

PropertyValueSource
Molecular Formula C₆HF₄IO[5][6]
Molecular Weight 291.97 g/mol [5][6]
Appearance Off-white to light brown solid
Melting Point 48-50 °C[6][7]
Boiling Point 95-96 °C at 6 Torr[7]
pKa (Predicted) 4.87 ± 0.33[7]
Solubility Soluble in most organic solvents (e.g., Chloroform, Dichloromethane, Acetonitrile, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents like hexane.

Methodologies and Experimental Protocols

Successful halogen bonding studies require a multi-faceted approach, combining solid-state analysis, solution-phase characterization, and computational validation.

A. Solid-State Analysis via Co-crystallization

The unambiguous confirmation of a halogen bond, including its geometry and distance, is achieved through single-crystal X-ray diffraction (SCXRD) of a co-crystal containing the halogen bond donor (TFIP) and a suitable acceptor molecule.

Principle: Co-crystallization involves combining stoichiometric amounts of the donor and acceptor in a suitable solvent system and inducing the formation of a new, homogeneous crystalline solid.[8]

Protocol: Co-crystal Screening by Slow Evaporation

This protocol outlines a general method for screening co-crystal formation between TFIP and a halogen bond acceptor (e.g., a pyridine, amide, or amine-containing compound).

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of TFIP in a suitable solvent (e.g., acetonitrile).

    • Prepare a 10 mM stock solution of the halogen bond acceptor in the same solvent.

    • Rationale: Starting with stock solutions allows for precise control over stoichiometry. Acetonitrile is often a good starting solvent due to its ability to dissolve a wide range of organic compounds.[8]

  • Stoichiometric Mixing:

    • In a small, clean vial (e.g., a 1-dram vial), combine the stock solutions to achieve desired stoichiometric ratios. It is recommended to screen multiple ratios (e.g., 1:1, 1:2, and 2:1 of TFIP:Acceptor).[9]

    • For a 1:1 ratio, mix 0.5 mL of the TFIP stock with 0.5 mL of the acceptor stock.

  • Crystallization:

    • Loosely cap the vial or cover it with perforated parafilm.

    • Place the vial in a vibration-free environment at room temperature.

    • Allow the solvent to evaporate slowly over several days to weeks.[8]

    • Rationale: Slow evaporation provides the necessary time for molecules to self-assemble into a well-ordered crystal lattice, which is crucial for obtaining diffraction-quality single crystals.

  • Crystal Harvesting and Analysis:

    • Once crystals appear, carefully observe them under a microscope. Co-crystals will often have a different morphology (shape, color) than the crystals of the starting materials.

    • Harvest a suitable single crystal using a cryo-loop or a fine needle.

    • Perform single-crystal X-ray diffraction to determine the molecular structure and confirm the presence and geometry of the halogen bond.

CoCrystallization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Donor Prepare TFIP Stock Solution Mix Mix Solutions (e.g., 1:1 ratio) Donor->Mix Acceptor Prepare Acceptor Stock Solution Acceptor->Mix Evap Slow Solvent Evaporation Mix->Evap Observe Observe Crystal Morphology Evap->Observe Harvest Harvest Single Crystal Observe->Harvest SCXRD Perform SCXRD Analysis Harvest->SCXRD Result Confirm Halogen Bond Geometry SCXRD->Result

Caption: Workflow for co-crystal screening and structural analysis.

B. Solution-Phase Analysis via NMR Titration

While SCXRD provides definitive solid-state evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying and quantifying halogen bonding interactions in the solution phase.[10][11]

Principle: The formation of a halogen bond between TFIP and an acceptor molecule in solution establishes a chemical equilibrium. This interaction perturbs the local electronic environment of nuclei near the binding interface, leading to measurable changes in their chemical shifts. By systematically titrating one component into the other and monitoring these shifts, one can determine the association constant (Ka) of the interaction.

Protocol: ¹H NMR Titration

This protocol describes how to quantify the interaction between TFIP and a halogen bond acceptor by monitoring the chemical shift of TFIP's hydroxyl proton.

  • Sample Preparation:

    • Prepare a stock solution of the halogen bond acceptor (the "guest") at a high concentration (e.g., 50 mM) in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

    • Prepare a solution of TFIP (the "host") at a low, fixed concentration (e.g., 1 mM) in the same deuterated solvent.

    • Rationale: The host concentration should be low to ensure that a significant fraction of it becomes bound during the titration. The guest concentration must be much higher to reach saturation.

  • Initial Spectrum:

    • Transfer a precise volume (e.g., 0.6 mL) of the TFIP solution into an NMR tube.

    • Acquire a high-resolution ¹H NMR spectrum. Record the precise chemical shift of the phenolic -OH proton.

  • Titration:

    • Add a small, precise aliquot of the concentrated acceptor stock solution to the NMR tube (e.g., 5 µL).

    • Gently mix the sample and acquire another ¹H NMR spectrum. Record the new chemical shift of the -OH proton.

    • Repeat the addition of aliquots, acquiring a spectrum after each addition, until the chemical shift of the -OH proton no longer changes significantly (indicating saturation). Typically, 15-20 data points are sufficient.

  • Data Analysis:

    • Plot the change in the chemical shift (Δδ) of the -OH proton as a function of the acceptor concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using specialized software (e.g., Origin, DynaFit) to calculate the association constant (Ka).

    • Note: The fluorine atoms on TFIP also make ¹⁹F NMR a powerful alternative or complementary technique for these studies.[12][13]

NMR_Titration_Concept Concept of NMR Titration for Binding Analysis cluster_components Components in Solution cluster_process Experimental Process cluster_output Data Analysis Host Host (TFIP) [H] Equilibrium Fast Exchange on NMR Timescale: δ_observed = f([H], [HG]) Host->Equilibrium Guest Guest (Acceptor) [G] Guest->Equilibrium Complex Host-Guest Complex [HG] Start Initial State: Only Host (TFIP) δ_initial AddGuest Add Aliquots of Guest Start->AddGuest AddGuest->Equilibrium Equilibrium->Complex End Saturation: All Host is Complexed δ_final Equilibrium->End Plot Plot Δδ vs. [Guest] Equilibrium->Plot Fit Fit Binding Isotherm Plot->Fit Ka Determine Ka Fit->Ka

Caption: Conceptual overview of an NMR titration experiment.

C. Computational Analysis

Computational chemistry provides powerful insights that complement experimental findings. It can be used to predict the strength of halogen bonds, visualize the molecular electrostatic potential (MEP), and rationalize observed geometries.

Principle: Methods like Density Functional Theory (DFT) can accurately model the electronic structure of molecules. By calculating the MEP surface, one can visualize the σ-hole on the iodine of TFIP. Furthermore, the interaction energy between TFIP and an acceptor can be calculated to estimate the strength of the halogen bond.[2][14]

Workflow: Basic Computational Analysis

  • Structure Optimization:

    • Build the initial 3D structures of TFIP and the acceptor molecule.

    • Perform a geometry optimization for each individual molecule using a suitable level of theory (e.g., B3LYP-D3/def2-TZVP).

  • Complex Construction and Optimization:

    • Arrange the optimized TFIP and acceptor molecules into a plausible halogen-bonded complex based on expected geometry (i.e., C-I···X angle near 180°).

    • Perform a geometry optimization of the entire complex.

  • MEP Surface Calculation:

    • For the optimized TFIP structure, calculate and visualize the molecular electrostatic potential (MEP) mapped onto the electron density surface. This will visually confirm the positive σ-hole on the iodine.

  • Interaction Energy Calculation:

    • Calculate the binding energy of the complex, correcting for basis set superposition error (BSSE). The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_donor + E_acceptor)

    • Rationale: This energy value provides a theoretical measure of the halogen bond's strength, which can be correlated with experimental results from NMR or thermal analysis.

Computational_Workflow cluster_input Input Structures cluster_calc DFT Calculations cluster_analysis Analysis & Output Donor TFIP Structure Opt_Monomer Geometry Optimization (Monomers) Donor->Opt_Monomer Acceptor Acceptor Structure Acceptor->Opt_Monomer Build_Complex Build XB Complex Opt_Monomer->Build_Complex MEP Calculate MEP Surface (Visualize σ-hole) Opt_Monomer->MEP Opt_Complex Geometry Optimization (Complex) Build_Complex->Opt_Complex Energy Calculate Interaction Energy (Binding Strength) Opt_Complex->Energy

Caption: High-level workflow for computational analysis of halogen bonds.

Troubleshooting and Expert Insights

  • Problem: Difficulty obtaining single crystals.

    • Solution: Screen a wider range of solvents with varying polarities. Try different crystallization techniques, such as vapor diffusion, cooling crystallization, or slurry conversion.[15][16][17] Ensure high purity of starting materials.

  • Problem: Broadening of the -OH proton signal in ¹H NMR.

    • Solution: This can be due to exchange with residual water. Ensure the use of high-quality deuterated solvent and dry NMR tubes. Alternatively, monitor the chemical shifts of the ¹⁹F nuclei, which are less susceptible to proton exchange phenomena.

  • Problem: Discrepancy between experimental and computational results.

    • Solution: Remember that computational models are often performed in vacuo and do not account for solvent effects. Experimental results from solution-phase studies reflect the solvated state. Ensure a sufficiently large basis set is used for calculations involving weak interactions.[14]

Conclusion

2,3,5,6-Tetrafluoro-4-iodophenol is a uniquely powerful and versatile tool for the study and application of halogen bonding. Its activated iodine atom provides a strong and highly directional σ-hole, while the adjacent hydroxyl group offers a site for complementary interactions. By combining the solid-state, solution-phase, and computational protocols outlined in this guide, researchers can effectively probe, quantify, and utilize halogen bonding to engineer novel materials, design potent pharmaceutical agents, and deepen our fundamental understanding of supramolecular chemistry.

References

  • Google Patents. (n.d.). CN108069832B - Preparation method of 2,3,5,6-tetrafluorophenol.
  • Vandenhaute, E., et al. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • Blanton, K. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove, University of Mississippi. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Weak hydrogen and halogen bonding in 4-[(2,2-difluoroethoxy)methyl]pyridinium iodide and 4-[(3-chloro-2,2,3,3-tetrafluoropropoxy)methyl]pyridinium iodide. Retrieved February 1, 2026, from [Link]

  • MDPI. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Molecules. Retrieved February 1, 2026, from [Link]

  • Long, J. (2019). Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. eGrove, University of Mississippi. Retrieved February 1, 2026, from [Link]

  • Takemura, A., et al. (2014). Halogen- and hydrogen-bonded salts and co-crystals formed from 4-halo-2,3,5,6-tetrafluorophenol and cyclic secondary and tertiary amines. PubMed. Retrieved February 1, 2026, from [Link]

  • Takemura, A., et al. (2014). Halogen- and Hydrogen-Bonded Salts and Co-crystals Formed from 4-Halo-2,3,5,6-tetrafluorophenol and Cyclic Secondary and Tertiary Amines. National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • Metrangolo, P., et al. (2021). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2,3,5,6-tetrafluorophenol. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol.
  • Lu, J., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PubMed Central. Retrieved February 1, 2026, from [Link]

  • Bryce, D. L., et al. (2017). 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis. PubMed. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-iodophenol. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). WO2006007448A2 - Pharmaceutical co-crystal compositions and related methods of use.
  • ResearchGate. (n.d.). 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis. Retrieved February 1, 2026, from [Link]

  • Rice, C. (2022). Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase. UR Scholarship Repository. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (2022). A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). The halogen bond: Nature and applications. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). EP1608339A1 - Pharmaceutical co-crystal compositions of drugs.
  • ACS Publications. (2022). Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Modeling. Retrieved February 1, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved February 1, 2026, from [Link]

  • Almarsson, Ö., et al. (2004). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PubMed Central. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.

Sources

Troubleshooting & Optimization

preventing dehalogenation of 2,3,5,6-Tetrafluoro-4-iodophenol in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki coupling of 2,3,5,6-Tetrafluoro-4-iodophenol. The highly electron-deficient and sterically demanding nature of this substrate makes it particularly susceptible to a common and frustrating side reaction: reductive dehalogenation (specifically, deiodination).

This resource provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to help you suppress this undesired pathway and maximize the yield of your target biaryl product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common issues encountered when working with 2,3,5,6-Tetrafluoro-4-iodophenol in Suzuki coupling.

Q1: My primary product is 2,3,5,6-tetrafluorophenol instead of the desired coupled product. What is causing this deiodination?

A1: Reductive deiodination, where the iodine atom is replaced by a hydrogen atom, is a significant competing pathway in the Suzuki coupling of electron-deficient aryl iodides.[1] The C-I bond in your substrate is activated by the four fluorine atoms, making it highly susceptible to both oxidative addition to the Pd(0) catalyst and subsequent undesired reactions. The primary causes include:

  • Protic Solvents or Impurities: Alcohols, water, or even trace moisture can act as a proton source, leading to protonolysis of the key organopalladium intermediate.

  • β-Hydride Elimination: If your boronic acid partner has β-hydrogens, this can be a source for the hydride that leads to dehalogenation.[2]

  • Base-Mediated Decomposition: Certain bases, especially strong ones like alkoxides, can promote dehalogenation pathways.[1]

  • Slow Transmetalation: If the transmetalation step is slow relative to other decomposition pathways of the Pd(II)-aryl intermediate, dehalogenation becomes more probable.[2]

Q2: How can I definitively identify and quantify the deiodinated byproduct?

A2: You can use standard analytical techniques to confirm and quantify the formation of 2,3,5,6-tetrafluorophenol:

  • GC-MS: This is the most effective method. You will observe a peak with a molecular ion corresponding to the deiodinated product. The relative peak areas can provide a good estimate of the product distribution.

  • ¹H NMR: In the crude reaction mixture, you will see a new multiplet in the aromatic region corresponding to the proton that replaced the iodine. The integration of this signal relative to your desired product's signals will allow for quantification.

  • ¹⁹F NMR: The fluorine coupling patterns will be distinct for the starting material, the desired product, and the deiodinated byproduct, providing another powerful tool for analysis.

  • TLC: The deiodinated product is typically less polar than the starting iodo-phenol and will have a higher Rf value.

Q3: What is the first thing I should change in my protocol to reduce deiodination?

A3: The most impactful initial changes involve the solvent and the base .

  • Solvent Choice: Immediately switch to rigorously anhydrous, aprotic solvents. Toluene, dioxane, or THF are excellent choices. If a co-solvent is necessary for solubility, ensure it is also aprotic (e.g., DMF, NMP), and use it sparingly. Avoid alcohols completely.[1][3] A study on similar fluorinated iodo-derivatives found that switching from isopropanol to t-BuOH suppressed deiodination, highlighting the critical role of the solvent's proton-donating ability.[3]

  • Base Selection: Move away from strong, nucleophilic bases like NaOH, KOH, or alkoxides (e.g., NaOtBu). Instead, opt for weaker, non-nucleophilic inorganic bases.[1] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices for minimizing this side reaction.[1] Cesium carbonate (Cs₂CO₃) can also be effective, particularly in promoting the desired coupling.

Q4: My deiodination is still significant even after changing the solvent and base. What are the next steps?

A4: The next crucial parameters to optimize are the ligand and the reaction temperature .

  • Ligand Selection: The ligand's job is to stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[2] For challenging substrates like this, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulky, electron-rich phosphine ligands. These ligands promote faster reductive elimination, which is the product-forming step, helping it to outcompete the dehalogenation pathway. Excellent choices include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, or RuPhos.

    • Sterically hindered alkylphosphines: Tricyclohexylphosphine (PCy₃) or di(1-adamantyl)-n-butylphosphine (cataCXium A).[2]

  • Temperature Control: High temperatures can accelerate side reactions.[1] Attempt to run the reaction at the lowest possible temperature that still allows for efficient conversion. Start at room temperature if using a highly active catalyst/ligand system, and only gently heat (e.g., 50-80 °C) if necessary.[4][5] Monitor the reaction closely by TLC or GC to avoid unnecessarily long reaction times.[1]

Mechanistic Insight: The Deiodination Pathway

Understanding the mechanism is key to rationally designing your experiment for success. Deiodination competes directly with the productive Suzuki coupling cycle.

Suzuki_vs_Dehalogenation cluster_suzuki Productive Suzuki Pathway cluster_dehalogenation Deiodination Side Reaction Pd0 Pd(0)L₂ Intermediate Ar_F-Pd(II)L₂-I ArI Ar_F-I (Your Substrate) ArI->Intermediate Oxidative Addition Transmetalation Ar_F-Pd(II)L₂-R Intermediate->Transmetalation Transmetalation Byproduct Ar_F-H (Deiodinated Byproduct) Intermediate->Byproduct Protonolysis Boronic R-B(OR)₂ Base Base (e.g., K₂CO₃) Product Ar_F-R (Desired Product) Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Dehalogenation Proton Source (e.g., H₂O, ROH) protocol_workflow start Start: Assemble Glassware setup 1. Rigorous Drying & Inerting (Flame-dry, N₂/Ar purge) start->setup reagents 2. Charge Reagents (Solid) - Aryl Iodide - Boronic Acid - Base (K₂CO₃) - Catalyst/Ligand setup->reagents solvent 3. Add Degassed Solvent (Anhydrous Toluene) reagents->solvent reaction 4. Reaction (Stir at optimized T, e.g., 60 °C) solvent->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Aqueous Workup (Filter, Quench, Extract) monitor->workup If complete purify 7. Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for the optimized Suzuki coupling protocol.

Step-by-Step Methodology:

  • Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2,3,5,6-Tetrafluoro-4-iodophenol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inerting and Solvent Addition:

    • Seal the flask with a septum. Evacuate and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Via cannula, add anhydrous, degassed toluene to the flask to achieve a substrate concentration of approximately 0.1 M. Degas the solvent by sparging with argon for 20-30 minutes prior to use.

  • Reaction:

    • Place the flask in a preheated oil bath set to 60-80 °C.

    • Stir the reaction vigorously. Monitor its progress by taking small aliquots for TLC or GC-MS analysis every 1-2 hours.

  • Workup:

    • Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.

By systematically addressing the key parameters of solvent, base, ligand, and temperature, you can effectively suppress the undesired deiodination of 2,3,5,6-Tetrafluoro-4-iodophenol and achieve a successful Suzuki-Miyaura coupling.

References

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. (2022-03-22). Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. Available from: [Link]

  • The Mechanism of the Iodination of Phenols. The University of New Mexico. Available from: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. (2025-08-07). Available from: [Link]

  • (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate. (2025-11-20). Available from: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). Available from: [Link]

  • The Suzuki Reaction. Harvard University. Available from: [Link]

  • Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. PubMed. (2015-01-01). Available from: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. (2021-11-02). Available from: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]

  • Facile One-Pot Conversion of (poly)phenols to Diverse (hetero)aryl Compounds by Suzuki Coupling Reaction: A Modified Approach for the Synthesis of Coumarin- and Equol-Based Compounds as Potential Antioxidants. PMC. (2024-10-03). Available from: [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. (2017-11-17). Available from: [Link]

  • Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. MDPI. Available from: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. (2023-01-29). Available from: [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania. (2023-05-19). Available from: [Link]

  • Mechanism of thyroxine deiodination by naphthyl-based iodothyronine deiodinase mimics and the halogen bonding role: a DFT investigation. PubMed. (2015-06-01). Available from: [Link]

  • Mechanism of the Dehydrogenative Phenothiazination of Phenols. PMC - NIH. Available from: [Link]

  • Suzuki–Miyaura cross-coupling reactions of aryl iodides with.... ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for the Synthesis of 2,3,5,6-Tetrafluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,5,6-Tetrafluoro-4-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Overview of the Synthesis

The primary and most direct route to synthesizing 2,3,5,6-Tetrafluoro-4-iodophenol is through the electrophilic iodination of the starting material, 2,3,5,6-tetrafluorophenol. Due to the electron-withdrawing nature of the fluorine atoms, the aromatic ring is deactivated, making direct iodination with molecular iodine (I₂) alone inefficient. Therefore, the reaction necessitates the use of an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).

This guide will focus on the optimization of this critical iodination step, as well as the subsequent purification of the desired product.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in this reaction can stem from several factors, ranging from incomplete reaction to product degradation. Here’s a systematic approach to troubleshooting:

  • Inadequate Activation of Iodine: The core of this synthesis is the generation of a strong electrophile. If the oxidizing agent is not effectively activating the molecular iodine, the reaction will be sluggish and incomplete.

    • Expert Insight: While various oxidizing agents can be used, a combination of iodine and hydrogen peroxide (H₂O₂) in an aqueous medium is an effective and environmentally conscious choice.[1][2][3] The hydrogen peroxide oxidizes iodine to a more reactive electrophilic species. An alternative is the use of iodic acid (HIO₃) as the oxidant.[4]

    • Troubleshooting Steps:

      • Check the Quality of Your Oxidizing Agent: Ensure your hydrogen peroxide solution has not decomposed. Use a fresh, properly stored bottle.

      • Optimize Stoichiometry: The molar ratio of reactants is critical. A common starting point is a 1:0.5:1.5 molar ratio of 2,3,5,6-tetrafluorophenol to iodine (I₂) to hydrogen peroxide. However, this may require optimization. Systematically vary the amount of iodine and hydrogen peroxide to find the optimal balance for your specific setup.

      • Consider an Alternative Oxidant: If hydrogen peroxide proves ineffective, consider using iodic acid.

  • Suboptimal Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature.

    • Expert Insight: The reaction should be initiated at room temperature. However, gentle heating may be required to drive the reaction to completion. Close monitoring is essential to prevent side reactions or degradation of the product at elevated temperatures.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls at room temperature, gradually increase the temperature to 40-50°C and continue monitoring.

      • Avoid Excessive Heat: Overheating can lead to the formation of unidentified byproducts, reducing the overall yield of the desired product.

  • Inefficient Mixing: In a heterogeneous reaction mixture, efficient mixing is crucial for ensuring that the reactants are in constant contact.

    • Troubleshooting Steps:

      • Vigorous Stirring: Employ a magnetic stirrer with a stir bar that is appropriately sized for your reaction flask to ensure the mixture is well-agitated throughout the reaction.

      • Consider a Mechanical Stirrer: For larger scale reactions, a mechanical overhead stirrer may be necessary to achieve adequate mixing.

Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge. The main impurities are typically unreacted starting material and potentially di-iodinated or other isomeric byproducts.

  • Unreacted 2,3,5,6-tetrafluorophenol: This is the most common "impurity" and indicates an incomplete reaction.

    • Minimization Strategy: Refer to the troubleshooting steps for low yield, particularly optimizing the stoichiometry of the iodinating agent and the reaction time. Driving the reaction to completion is the best way to eliminate the starting material.

  • Formation of Di-iodinated Species: While the para-position is sterically and electronically favored, over-iodination can occur, leading to the formation of di-iodo species.

    • Minimization Strategy:

      • Control Stoichiometry: Carefully control the amount of iodine and oxidizing agent used. Avoid a large excess of the iodinating reagent.

      • Slow Addition: Add the iodinating agent or the oxidizing agent portion-wise to the reaction mixture to maintain a low concentration of the reactive iodine species at any given time.

Question: I am having difficulty purifying the final product. What are the recommended methods?

Answer:

Purification of 2,3,5,6-Tetrafluoro-4-iodophenol can be achieved through recrystallization or column chromatography. The choice of method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities, especially if the product is a solid at room temperature.[5][6] The melting point of 2,3,5,6-Tetrafluoro-4-iodophenol is reported to be in the range of 48-50°C.[7]

    • Recommended Solvent Systems: A common approach is to use a binary solvent system. Good starting points include mixtures of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Troubleshooting Recrystallization:

      • Oiling Out: If the product "oils out" instead of crystallizing, it means the solubility of the compound in the hot solvent is too high, or the solution is cooling too rapidly. Try using a less polar solvent system or allowing the solution to cool more slowly.

      • Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Alternatively, a small seed crystal of the pure product can be added.

  • Column Chromatography: This is a more powerful technique for separating mixtures with closely related components.[8][9][10][11][12]

    • Stationary Phase: Silica gel is the standard stationary phase for this type of compound.

    • Eluent Systems: A gradient elution is often most effective. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A typical starting gradient might be 95:5 hexanes:ethyl acetate, gradually increasing to 90:10 and so on. The optimal solvent system should be determined by preliminary TLC analysis.

    • Troubleshooting Column Chromatography:

      • Poor Separation: If the spots on the TLC plate are too close together (low ΔRf), a less polar solvent system is needed. You can also try a different solvent system altogether, for example, replacing ethyl acetate with dichloromethane.

      • Product Streaking on the Column: This can be caused by overloading the column or the compound having poor solubility in the eluent. Ensure the amount of crude product is appropriate for the column size and consider pre-adsorbing the sample onto a small amount of silica gel before loading it onto the column.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the iodination of 2,3,5,6-tetrafluorophenol?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol is an activating group, directing the incoming electrophile to the ortho and para positions. Due to the steric hindrance from the adjacent fluorine atoms, the para-position is favored. The oxidizing agent (e.g., H₂O₂) reacts with molecular iodine (I₂) to form a more potent electrophilic iodine species, often represented as I⁺. This electrophile is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with an iodine atom.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic methods and physical property measurements should be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of your product. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: The melting point of pure 2,3,5,6-Tetrafluoro-4-iodophenol is reported to be 48-50°C.[7] A sharp melting point within this range is indicative of high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a characteristic signal for the hydroxyl proton.

    • ¹³C NMR: Will provide information about the carbon skeleton of the molecule.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds, providing distinct signals for the fluorine atoms, which can confirm the substitution pattern.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (291.97 g/mol ).[13]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H and C-F bonds.

Q3: Are there any specific safety precautions I should take when running this reaction?

A3: Yes, standard laboratory safety procedures should always be followed. Specifically for this reaction:

  • Handle Halogenated Compounds with Care: 2,3,5,6-tetrafluorophenol and the iodinated product are halogenated organic compounds and should be handled in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Handle with care and avoid contact with skin and eyes.

  • Iodine: Iodine can cause skin and respiratory irritation. Avoid inhaling the vapors and handle it in a fume hood.

IV. Experimental Protocols

Synthesis of 2,3,5,6-Tetrafluoro-4-iodophenol

This protocol is a general guideline and may require optimization.

Materials:

  • 2,3,5,6-tetrafluorophenol

  • Iodine (I₂)

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

  • Sodium thiosulfate

  • Sodium chloride (for brine)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile).

  • Add iodine (0.5 eq) to the solution and stir until it is well dispersed.

  • Slowly add hydrogen peroxide (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50°C.

  • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., hexanes/ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the purified 2,3,5,6-Tetrafluoro-4-iodophenol.

V. Visualizations

Reaction Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A 1. Dissolve 2,3,5,6-tetrafluorophenol B 2. Add Iodine A->B C 3. Add H₂O₂ B->C D 4. Reaction & Monitoring (TLC) C->D E 5. Quench with Na₂S₂O₃ D->E Reaction Complete F 6. Extraction E->F G 7. Wash with Brine F->G H 8. Dry & Concentrate G->H I 9. Recrystallization or Column Chromatography H->I Crude Product J 10. Characterization (NMR, MS, IR, MP) I->J Pure Product

Caption: A streamlined workflow for the synthesis and purification of 2,3,5,6-Tetrafluoro-4-iodophenol.

Troubleshooting Logic

Troubleshooting Start Low Yield or Incomplete Reaction Q1 Is the reaction incomplete (starting material remains)? Start->Q1 Q2 Are there multiple spots on TLC? Start->Q2 Q3 Is the iodine being effectively activated? Start->Q3 A1_Yes Increase reaction time or gently heat the mixture. Q1->A1_Yes Yes A1_No Check for product loss during workup/purification. Q1->A1_No No A2_Yes Optimize stoichiometry to avoid side products (e.g., di-iodination). Q2->A2_Yes Yes A2_No Consider mechanical losses. Q2->A2_No No A3_Yes Proceed to other troubleshooting steps. Q3->A3_Yes Yes A3_No Use fresh oxidizing agent or consider an alternative. Q3->A3_No No

Caption: A decision tree for troubleshooting low yield in the synthesis of 2,3,5,6-Tetrafluoro-4-iodophenol.

VI. Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Stoichiometry
2,3,5,6-tetrafluorophenol1.0 eqLimiting reagent.
Iodine (I₂)0.5 - 1.2 eqStart with a slight deficiency and optimize.
Hydrogen Peroxide (30%)1.5 - 2.5 eqA slight excess is generally beneficial.
Reaction Conditions
TemperatureRoom Temperature to 50°CMonitor reaction progress to determine the need for heating.
Reaction Time2 - 24 hoursHighly dependent on temperature and stoichiometry. Monitor by TLC.
Physical Properties
Molecular Weight291.97 g/mol [13]
Melting Point48-50°C[7]A sharp melting point indicates high purity.
Boiling Point95-96°C at 6 Torr[7]Useful for purification by distillation under reduced pressure.

VII. References

  • CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents. Available at:

  • CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents. Available at:

  • Recrystallization - A Detailed Guide. Available at: [Link]

  • 2,3,5,6-Tetrafluorophenol | C6H2F4O | PubChem. Available at: [Link]

  • Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection - Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • p-IODOPHENOL - Organic Syntheses Procedure. Available at: [Link]

  • 2,3,5,6-Tetrafluoro-4-iodophenol | C6HF4IO | PubChem. Available at: [Link]

  • 4-Iodophenol | C6H5IO | MD Topology | NMR | X-Ray. Available at: [Link]

  • Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water - ResearchGate. Available at: [Link]

  • WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents. Available at:

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water - SciELO. Available at: [Link]

  • A Convenient Preparation of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde and Its Application in Porphyrin Synthesis. - ResearchGate. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification - ResearchGate. Available at: [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds - MDPI. Available at: [Link]

  • Phenol, 2,3,4,6-tetrachloro- - the NIST WebBook. Available at: [Link]

  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - NIH. Available at: [Link]

  • Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Column Chromatography and its Methods in Separation for Constituents - Research and Reviews. Available at: [Link]

  • Iodination of Organic Compounds Using the Reagent System I - CCDC. Available at: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

  • Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection - ResearchGate. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol - arXiv. Available at: [Link]

  • Co-operative inhibitory effects of hydrogen peroxide and iodine against bacterial and yeast species - PubMed Central. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - MDPI. Available at: [Link]

  • APPENDIX 3E Column Chromatography - SciSpace. Available at: [Link]

  • Column Chromatography - IJCRT.org. Available at: [Link]

  • Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system - The Royal Society of Chemistry. Available at: [Link]

  • Mass spectroscopy – Knowledge and References - Taylor & Francis. Available at: [Link]

  • High-Performance NMR Spectrometer for 19F NMR Spectroscopy - AZoM. Available at: [Link]

Sources

workup procedures for reactions containing fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Chemistry Workflows

Status: Active Operator: Senior Application Scientist Ticket ID: FL-WORKUP-001

Introduction

Welcome to the Fluorinated Chemistry Help Desk. Working with fluorine introduces a paradox: the C-F bond is the strongest in organic chemistry, yet the reagents used to create it are often explosively unstable, and the products can possess deceptive physical properties (unexpected volatility or phase inversion).

This guide is not a textbook; it is a troubleshooting manual designed to prevent three specific failures: Safety incidents (HF exposure) , Yield loss (Volatility/Phase errors) , and Purification failure (Inseparable mixtures) .

Module 1: Critical Safety – Quenching Fluorinating Agents

The Issue: "I added water to my DAST reaction and it erupted/turned black."

The Mechanism: Reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor™ contain weak S-F bonds. Upon contact with water, they hydrolyze rapidly, releasing two dangerous byproducts:

  • Hydrofluoric Acid (HF): Highly corrosive and toxic.[1]

  • Sulfur Dioxide (

    
    ) / Thionyl Fluoride (
    
    
    
    ):
    Expanding gases that cause pressure buildup and "eruptions."

The Protocol: Inverse Quenching Never add water to the reaction. You must add the reaction to the quench.

Step-by-Step Procedure:

  • Prepare Quench Solution: Saturated aqueous Sodium Bicarbonate (

    
    ) in a beaker 5x larger than your reaction volume.
    
  • Cool: Chill the quench solution to 0°C.

  • Dilute: Dilute your reaction mixture with DCM (1:1 ratio).

  • Inverse Addition: Slowly transfer the reaction mixture into the stirred bicarbonate solution.

    • Why? This ensures the acid (HF) is immediately neutralized by an excess of base, preventing a runaway acidic autocatalytic cycle.

  • Wait: Stir until gas evolution (

    
    ) ceases completely (usually 15-30 mins).
    

Emergency Safety Net: If you suspect skin contact with HF, standard washing is insufficient. You must apply Calcium Gluconate Gel (2.5%) immediately to bind fluoride ions before they penetrate to the bone [1].

DAST_Quench Start Reaction Complete (DAST/Deoxo-Fluor) Dilute Dilute with DCM (1:1 ratio) Start->Dilute Decision Method of Addition? Dilute->Decision Prep Prepare Sat. NaHCO3 (Excess, 0°C) Prep->Decision Receiving Flask Wrong Add Water to Rxn (DANGER: ERUPTION) Decision->Wrong Direct Right Add Rxn to NaHCO3 (Inverse Addition) Decision->Right Inverse Process Stir until CO2 stops neutralize HF Right->Process

Figure 1: Decision logic for safely quenching nucleophilic fluorinating reagents. Note the critical "Inverse Addition" step.

Module 2: Purification – The Fluorous Phase

The Issue: "My product has the same polarity as the reagent; silica chromatography isn't working."

The Solution: Exploit the "Fluorous Effect." Highly fluorinated domains are immiscible with both organic and aqueous phases. If you used a fluorous-tagged reagent or scavenger, you can separate it using Fluorous Solid Phase Extraction (F-SPE) [2].[2][3]

Technique Selection Guide:

MethodBest ForMechanism
F-LLE (Liquid-Liquid)Heavy Fluorous Tags (>60% F-content)Partition between FC-72 (fluorous solvent) and MeCN/MeOH.
F-SPE (Solid Phase)Light Fluorous Tags (<40% F-content)Retention on Fluorous Silica based on fluorine content.

F-SPE Workflow (The "Fluorophobic" vs. "Fluorophilic" Wash): Standard silica separates by polarity.[4] Fluorous silica separates by "fluorine content."[5]

  • Load: Load crude mixture onto Fluorous Silica cartridge.

  • Fluorophobic Wash (Elute Non-Fluorous):

    • Solvent: 80% MeOH : 20%

      
      .
      
    • Result: Your organic product (non-fluorous) elutes. The fluorous tag/reagent sticks to the cartridge.

  • Fluorophilic Wash (Elute Fluorous):

    • Solvent: 100% MeOH or THF.

    • Result: The fluorous byproducts elute now.

FSPE_Workflow Mix Crude Mixture (Product + F-Tag) Cartridge Fluorous Silica Cartridge Mix->Cartridge Wash1 Step 1: 80% MeOH/Water (Fluorophobic) Cartridge->Wash1 Elution 1 Wash2 Step 2: 100% MeOH/THF (Fluorophilic) Cartridge->Wash2 Elution 2 Prod Target Product (Collected) Wash1->Prod Waste Fluorous Tag/Waste (Discarded) Wash2->Waste

Figure 2: Fluorous Solid Phase Extraction (F-SPE) workflow. Separation is achieved by switching solvent fluorophilicity.[4]

Module 3: Volatility & Handling

The Issue: "TLC showed 100% conversion, but I lost half my mass on the rotavap."

The Causality: Fluorine is "sneaky." While it is heavy (19 g/mol ), it has very low polarizability. This results in weak Van der Waals interactions. Consequently, perfluorinated or highly fluorinated small molecules often have lower boiling points than their hydrogenated counterparts, despite having a higher molecular weight [3].

Troubleshooting Checklist:

  • Boiling Point Check: Do not assume high MW = high BP. A trifluoroethyl group can make a molecule surprisingly volatile.

  • Vacuum Protocol:

    • Avoid high vacuum (< 5 mbar) for compounds with

      
       containing 
      
      
      
      groups.
    • Keep the rotavap bath < 30°C.

  • Teflon Effect: Fluorinated compounds may not "wet" glass. If you see droplets "beading up" on the flask walls (like water on a non-stick pan), you have a highly fluorinated product. Use plastic spatulas; they may stick to glass less but can be difficult to scrape.

Module 4: Analytical Troubleshooting (NMR)

The Issue: "My carbon NMR is a mess of split peaks. Is it impure?"

The Explanation: Fluorine (


) has a spin of 1/2 and 100% natural abundance. It couples to Carbon (

) and Hydrogen (

) strongly.

Diagnostic Table: Is it Coupling or Impurity?

InteractionTypical Coupling Constant (

)
Appearance in NMR

(Direct)
250 – 300 HzHuge doublet (or quartet for

) in

NMR.

(Geminal)
20 – 50 HzDistinct splitting of adjacent carbons.

(Vicinal)
5 – 20 HzSplitting in

NMR (often confuses multiplet analysis).

Quick Fix: If you are unsure if a peak is an impurity or a coupling artifact, run a


-decoupled 

NMR
if your spectrometer allows it. If the splitting collapses to a singlet, it is your product.

References

  • CDC/NIOSH. (2024). Emergency Response Safety and Health Database: Hydrogen Fluoride. Centers for Disease Control and Prevention. [Link]

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron. [Link]

  • Lal, G. S., et al. (1999).[6] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Journal of Organic Chemistry. [Link][6]

Sources

Technical Support Center: Scale-Up Synthesis of 2,3,5,6-Tetrafluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Large-Scale Manufacture Ticket ID: TFIP-SC-2024 Status: Active Support Level: Tier 3 (Process Chemistry & Engineering)

Executive Summary & Molecule Profile

Target Molecule: 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) CAS: 1998-58-9 Primary Application: Critical intermediate for proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and fluorinated liquid crystals.

The Scale-Up Paradox: While the laboratory synthesis of TFIP is straightforward (electrophilic aromatic substitution), scaling this reaction presents a unique "pKa Paradox." The four fluorine atoms significantly increase the acidity of the phenolic hydroxyl (pKa ~5.7) compared to non-fluorinated phenols (pKa ~10). This physical property fundamentally alters standard work-up protocols, leading to massive yield losses if conventional "base washes" are employed blindly.

Critical Reaction Module: Iodination Strategy

Primary Route: Oxidative Iodination (


 or 

) Mechanism: Electrophilic Aromatic Substitution (EAS)
Troubleshooting Guide: Reaction Kinetics & Conversion
SymptomProbable CauseCorrective Action
Pink/Purple Crude Product Residual Iodine (

)
Quench with 10% Sodium Thiosulfate (

) until the organic layer is pale yellow/colorless.
Low Conversion (<80%) Insufficient Oxidant or Poor AgitationThe reaction is biphasic or heterogeneous. Increase agitation speed (tip speed >1.5 m/s). Ensure oxidant (

) is added slowly to maintain active iodonium (

) generation without decomposing.
Dark Oil / Tar Formation Oxidation to QuinonesCritical Failure. The reaction temperature exceeded 20-25°C. Fluorinated phenols are prone to oxidation to fluoranil (quinones). Maintain

.
Regio-isomers Detected N/AFalse Alarm. The 2,3,5,6-substitution pattern leaves only the 4-position open. Regio-isomers are mechanistically impossible unless fluorine displacement occurs (rare under mild conditions).
Visualizing the Pathway

ReactionPathway Start 2,3,5,6-Tetrafluorophenol (TFP) Intermediate Sigma Complex (Intermediate) Start->Intermediate + I+ (Electrophile) Reagent I2 + H2O2 (Acidic Media) Reagent->Intermediate Generates I+ Product 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) Intermediate->Product - H+ SideProduct Fluoranil (Quinone Oxidation) Intermediate->SideProduct T > 25°C Over-oxidation

Figure 1: Reaction pathway highlighting the critical branching point where temperature control prevents quinone formation.

Process Engineering Module: The "Acid-Base Swing" Purification

The Core Challenge: Standard organic work-ups often use 1M NaOH or saturated


 to remove acidic impurities.
  • Warning: The pKa of TFIP is 5.67 [1].[1]

  • Consequence: If you wash the organic layer with saturated

    
     (pH ~8.5), >99% of your product will deprotonate and move to the aqueous waste stream. 
    
Protocol: The "Reverse" Extraction Strategy

To achieve high purity (>98%) without column chromatography, utilize the acidity of TFIP to your advantage.

Step-by-Step Methodology:

  • Reaction Quench: Destroy excess iodine with Sodium Thiosulfate.

  • Primary Extraction: Extract the reaction mixture with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • The "Swing" (Purification):

    • Extract: Treat the organic layer with 10% Sodium Carbonate (

      
      ) .
      
    • Chemistry: The TFIP (pKa 5.[2]7) becomes the salt (

      
      ) and moves to the Aqueous Layer . Neutral impurities remain in the Organic Layer.
      
    • Separate: Discard the organic layer (contains unreacted

      
       residues and non-acidic byproducts).
      
  • Recovery:

    • Acidify: Slowly add 6M HCl to the aqueous layer until pH < 2.

    • Result: TFIP precipitates or oils out as the free phenol.

    • Final Extract: Extract the now-cloudy aqueous layer with fresh DCM/Heptane.

  • Crystallization: Concentrate and crystallize from Heptane/Toluene.

Decision Tree for Work-up

PurificationLogic Crude Crude Reaction Mix (Organic Solvent) Check Check pH Strategy Crude->Check BaseWash Wash with NaHCO3/NaOH? Check->BaseWash Standard Approach CorrectPath Acid/Base Swing Strategy Check->CorrectPath pKa Aware Approach ResultLoss CRITICAL ERROR Product moves to Aqueous Waste (pKa 5.7 < pH 8) BaseWash->ResultLoss Step1 1. Extract into 10% Na2CO3 (aq) CorrectPath->Step1 Step2 2. Discard Organic Layer (Removes neutral impurities) Step1->Step2 Step3 3. Acidify Aqueous to pH 1 (Regenerates Phenol) Step2->Step3 Final Pure TFIP Isolated Step3->Final

Figure 2: Purification logic tree demonstrating the risk of yield loss via standard base washes.

Safety & Handling (HSE)

Hazard Profile:

  • Corrosivity: TFIP is a fluorinated phenol; it is corrosive to skin and eyes.[3][4] It can cause delayed burns similar to dilute HF exposure due to the metabolic stability and lipophilicity allowing deep tissue penetration [2].

  • Physical State: Low melting point (37-39°C) [3].[5]

    • Scale-up Issue: In summer months or warm pilot plants, the material may exist as a super-cooled liquid or sticky semi-solid, making scooping/weighing difficult.

    • Recommendation: Store at <10°C prior to handling to ensure it remains a free-flowing solid.

Waste Disposal:

  • Iodine Waste: Aqueous streams containing iodide/iodine must be segregated from standard acid/base waste to prevent corrosion of steel piping and to allow for iodine recovery (economically critical at >100kg scale).

Frequently Asked Questions (FAQ)

Q: Can I use N-Iodosuccinimide (NIS) for this reaction?

  • A: On a milligram scale, yes. On a kilogram scale, no . NIS has poor atom economy (succinimide byproduct is high MW) and is significantly more expensive than

    
    . The purification of succinimide from TFIP is also difficult due to solubility overlaps.
    

Q: The product is oiling out during recrystallization. Why?

  • A: The melting point is ~37°C. If your crystallization solvent (e.g., Heptane) is heated above 40°C and then cooled too fast, the product separates as a liquid (oil) rather than crystals.

  • Fix: Use a "seeded cooling" ramp. Cool the solution to 35°C, add seed crystals, then cool very slowly (5°C/hour) to 0°C.

Q: My final product has a pink hue. Is it impure?

  • A: Likely trace iodine. While chemically negligible (<0.1%), it is aesthetically unacceptable for Pharma specs. Wash the final organic solution with a 1% Sodium Bisulfite solution before the final concentration.

References

  • PubChem. (n.d.).[2][6] 2,3,5,6-Tetrafluorophenol (Compound CID 69858).[1][6] National Library of Medicine. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,3,5,6-Tetrafluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

2,3,5,6-Tetrafluoro-4-iodophenol is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its unique structure, featuring a phenol group, four electron-withdrawing fluorine atoms, and a reactive iodine atom, makes it a versatile building block. However, the very reactivity that makes this compound valuable also presents challenges in its synthesis, often leading to a mixture of structurally similar impurities. For researchers in drug development and materials science, the precise characterization and quantification of these impurities are not merely a quality control step; they are fundamental to ensuring the safety, efficacy, and reproducibility of the final product.

This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2,3,5,6-Tetrafluoro-4-iodophenol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed, self-validating protocols, and compare the primary method with powerful alternatives like High-Performance Liquid Chromatography (HPLC) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Our objective is to equip you, our fellow scientists, with the expertise to select and implement the most appropriate analytical strategy for your specific research needs.

Part 1: The Workhorse Method - Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it an excellent first choice for assessing the purity of 2,3,5,6-Tetrafluoro-4-iodophenol (Boiling Point: 95-96 °C at 6 Torr).[2][3] The technique's strength lies in its dual-stage process: the gas chromatograph provides exceptional separation of complex mixtures, while the mass spectrometer offers definitive identification of the separated components based on their unique mass-to-charge ratios and fragmentation patterns.[4][5]

The Rationale Behind GC-MS for Halogenated Phenols

The choice of GC-MS is underpinned by several key factors. Firstly, the high resolving power of modern capillary GC columns is essential for separating the target analyte from potential process-related impurities, such as isomers or incompletely halogenated precursors.[4] Secondly, the mass spectrometer provides a level of specificity that other detectors, like Flame Ionization Detectors (FID), cannot match. It allows for the tentative identification of unknown impurities by analyzing their fragmentation patterns, which is invaluable when reference standards are unavailable. For halogenated compounds, the characteristic isotopic patterns of elements like iodine can further aid in identification.

Diagram: The GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized Product Dissolve Dissolve in Solvent (e.g., MeOH) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Vial Transfer to GC Vial Filter->Vial Injector GC Injector (Split/Splitless) Vial->Injector Injection Column Capillary Column Separation Injector->Column IonSource MS Ion Source (e.g., EI) Column->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Signal Acquisition MassSpectra Extract Mass Spectra Chromatogram->MassSpectra LibrarySearch Library Search & Fragmentation Analysis MassSpectra->LibrarySearch Quantification Peak Integration & Quantification LibrarySearch->Quantification

Caption: A typical workflow for purity analysis by GC-MS.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed as a self-validating system, incorporating checks and best practices to ensure data integrity, consistent with ICH guidelines on analytical procedure validation.[6][7][8]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 2,3,5,6-Tetrafluoro-4-iodophenol.

  • Dissolve the sample in 10 mL of a high-purity solvent such as methanol or ethyl acetate to create a 1 mg/mL stock solution. The choice of solvent is critical; it must fully dissolve the analyte and impurities without reacting with them and should be compatible with the GC system.

  • Perform a serial dilution to a working concentration of approximately 10-50 µg/mL. The final concentration should be within the linear range of the detector.

  • Filter the final solution through a 0.22 µm syringe filter into a GC autosampler vial to remove any particulate matter.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/Splitless inlet. Set to 250°C. A split ratio of 50:1 is a good starting point to avoid column overloading, but may be adjusted to a lower split or splitless injection for trace impurity analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or mid-polarity column is recommended. A good choice is a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) due to its versatility.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.
    • Ramp: Increase at 15°C/min to 280°C.
    • Final hold: Hold at 280°C for 5 minutes.
    • Rationale: The initial hold ensures sharp peaks for early-eluting compounds. The ramp rate is chosen to provide good separation within a reasonable analysis time. The final hold ensures that any high-boiling point impurities are eluted from the column.
  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns that can be compared against spectral libraries.
    • Source Temperature: 230°C.
    • Quadrupole Temperature: 150°C.
    • Scan Range: 40-500 m/z. This range covers the molecular weight of the target compound (291.97 g/mol ) and potential lower-mass fragments or higher-mass dimers.[9]
    • Acquisition Mode: Full Scan. This ensures that data for all ions within the mass range are collected, which is crucial for identifying unknown impurities.

3. Data Analysis and Interpretation:

  • Integrate the peaks in the Total Ion Chromatogram (TIC). The purity is often estimated by the area percent method.

  • For each peak, extract the mass spectrum. The spectrum of the main peak should correspond to 2,3,5,6-Tetrafluoro-4-iodophenol. Look for the molecular ion (M⁺) at m/z ~292.

  • Analyze the mass spectra of minor peaks. Compare them against a commercial library (e.g., NIST) for tentative identification.

  • For unknown impurities, analyze the fragmentation pattern. Look for characteristic losses (e.g., loss of I, F, CO) to deduce the structure.

Part 2: Alternative and Complementary Purity Assessment Methods

While GC-MS is highly effective, a multi-faceted approach provides the most comprehensive understanding of a compound's purity.[10][11] No single method is infallible, and orthogonal techniques (methods based on different principles) are essential for robust validation.[6]

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, particularly for compounds that are non-volatile or thermally unstable.[12][13] For 2,3,5,6-Tetrafluoro-4-iodophenol, HPLC offers a powerful orthogonal approach to GC-MS.

Causality: Why Use HPLC? HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This mechanism is fundamentally different from the volatility-based separation in GC. It is particularly adept at detecting non-volatile impurities such as starting materials (e.g., salts), reagents, or high molecular weight byproducts that would not elute from a GC column.

Detailed Experimental Protocol: HPLC-UV Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a standard choice for phenolic compounds.[14]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Rationale: The acidic modifier improves peak shape for phenols by suppressing the ionization of the hydroxyl group.

  • Gradient Elution:

    • Start at 30% B, hold for 1 min.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD/PDA detector scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 280 nm) for quantification.[15] The use of a DAD allows for peak purity analysis by comparing spectra across a single peak.

  • Sample Preparation: Prepare samples as described for GC-MS, but use the mobile phase (or a compatible solvent like acetonitrile/water) as the diluent.

Method 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and often underutilized tool for purity assessment.[16][17] It provides direct, quantitative information about all fluorine-containing species in a sample without the need for chromatography.

Causality: The ¹⁹F NMR Advantage The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. Crucially, the chemical shift range of ¹⁹F is much wider than for ¹H, leading to excellent signal dispersion.[18] This means that even structurally similar fluorinated impurities will likely have distinct, well-resolved signals. Furthermore, under appropriate experimental conditions, the integral of each signal is directly proportional to the number of fluorine nuclei it represents, allowing for direct molar quantification of impurities against the main compound or an internal standard without the need for response factor correction.[16][19]

Detailed Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.

  • Sample Preparation:

    • Accurately weigh ~20-30 mg of the 2,3,5,6-Tetrafluoro-4-iodophenol sample.

    • Accurately weigh ~10 mg of a suitable internal standard (e.g., trifluorotoluene). The standard must be stable, of high purity, and have a signal that does not overlap with the analyte or impurities.

    • Dissolve both in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a high-precision NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A simple single-pulse experiment is sufficient.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any signal of interest. This is critical for accurate quantification. A value of 30-60 seconds is a safe starting point.

    • Acquisition Time (aq): ~2-3 seconds.

    • Number of Scans (ns): 16-64, depending on the sample concentration.

    • Spectral Width: Centered on the expected signals with a width of ~200 ppm.

  • Data Processing and Analysis:

    • Apply a gentle exponential line broadening (e.g., 0.3 Hz) and perform Fourier transformation.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signal for the main compound and all impurity signals.

    • Calculate the purity based on the relative integrals of the analyte and the known amount of the internal standard.

Part 3: Comparative Analysis and Method Selection

Choosing the right analytical technique depends on the specific question being asked. Are you screening for any possible impurity, quantifying a known impurity, or seeking absolute structural confirmation?

Quantitative Data Summary
FeatureGC-MSHPLC-UV/DAD¹⁹F NMR
Principle Volatility & MassPolarity & UV AbsorbanceNuclear Spin Properties
Selectivity Very HighHighExceptional (for F-compounds)
Sensitivity High (ng to pg)Moderate (µg to ng)Low (mg)
Quantification Relative (Area %), requires standards for absoluteRelative (Area %), requires standards for absoluteAbsolute (with internal standard), no response factor needed
Impurity ID Excellent (via fragmentation)Poor (requires MS detector)Excellent (via chemical shifts & coupling)
Throughput ModerateHighLow
Destructive? YesYes (sample consumed)No
Best For Volatile/Semi-volatile impurities, unknown IDNon-volatile/Thermal-labile impurities, routine QCStructural confirmation, absolute quantification of F-impurities
Decision-Making Guide for Purity Analysis

The following flowchart can guide the selection of the most appropriate analytical technique based on the experimental goals.

Decision_Tree start_node What is the primary analytical goal? q1 Screen for all potential process impurities? start_node->q1 q2 Need absolute quantification without impurity standards? start_node->q2 q3 Suspect non-volatile or thermally unstable impurities? start_node->q3 ans_gcms GC-MS is the primary choice. Excellent for volatile unknowns. q1->ans_gcms Yes ans_combo Use GC-MS and HPLC-DAD for a comprehensive profile. q1->ans_combo Yes, comprehensively ans_nmr ¹⁹F qNMR is the superior method. q2->ans_nmr Yes ans_hplc Use HPLC-DAD. It is the ideal orthogonal method. q3->ans_hplc Yes

Caption: A flowchart to guide the selection of the best purity analysis method.

Conclusion

The purity assessment of a critical synthetic intermediate like 2,3,5,6-Tetrafluoro-4-iodophenol demands a rigorous and well-justified analytical strategy. While GC-MS stands out as a premier technique for its high separation efficiency and definitive identification capabilities for volatile impurities, it is not a panacea. A comprehensive purity profile is best achieved by employing orthogonal methods. HPLC-DAD provides crucial information on non-volatile and thermally labile species, making it an indispensable complementary technique. For an unambiguous and absolute quantification of all fluorine-containing components, ¹⁹F NMR is unparalleled in its power and directness.

As Senior Application Scientists, we advocate for a holistic approach. Begin with GC-MS for a broad screen and identification of major volatile components. Follow up with HPLC-DAD to capture a different class of impurities. Finally, where absolute purity values and structural confirmation are paramount, leverage the specificity of ¹⁹F NMR. This multi-technique approach ensures the highest level of confidence in your material's quality, underpinning the integrity and success of your subsequent research and development endeavors.

References

  • Google Patents. (n.d.). CN108069832B - Preparation method of 2,3,5,6-tetrafluorophenol.
  • Google Patents. (n.d.). CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol.
  • MATEC Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • ALS Environmental. (2023). Determination of Phenols in Soils by HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-iodophenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (2025). Separation of some halogenated phenols by GC-MS | Request PDF. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Chromatography Online. (n.d.). Improving HPLC Separation of Polyphenols | LCGC International. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ACS Publications. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • OSTI.GOV. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article). Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis?. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) NMR DETECTION OF FLUORINE COMPOUNDS (PFAS). Retrieved from [Link]

  • University of Rochester. (n.d.). Fluorine NMR. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluorophenol. Retrieved from [Link]

  • Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]

Sources

Strategic Utilization of 2,3,5,6-Tetrafluoro-4-iodophenol in Synthesis: A Cost-Benefit & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) represents a specialized tier of halogenated phenols, distinct from its ubiquitous cousin pentafluorophenol (PFP) and the supramolecular standard 1,4-diiodotetrafluorobenzene (1,4-DITFB).

While PFP is the industry standard for activating carboxylates (active esters), TFIP offers a unique dual-modality : it is both a potent Hydrogen Bond (HB) donor (via the hydroxyl group) and a strong Halogen Bond (XB) donor (via the iodine atom activated by the perfluorinated ring).[1] This guide analyzes when the high cost of TFIP is justified by its ability to program complex supramolecular architectures or serve as a traceless linker in bioconjugation.[1]

Technical Profile & Mechanistic Insight

The "Janus" Ligand Effect

TFIP is chemically significant because it breaks symmetry.[1] Unlike 1,4-DITFB (which has two equivalent XB donors), TFIP possesses two orthogonal binding sites with distinct interaction energies.[1]

  • Site A (Hydroxyl): High-energy HB donor (

    
    ).[1]
    
  • Site B (Iodine): Tunable XB donor (

    
    ).[1] The four fluorine atoms withdraw electron density from the aromatic ring, significantly enlarging the positive electrostatic potential (
    
    
    
    -hole) on the iodine atom, making it a far superior XB donor than non-fluorinated 4-iodophenol.[1]
Acidity and Reactivity

The electron-withdrawing nature of the fluorine atoms also impacts the acidity of the phenolic proton.[1]

CompoundStructurepKa (Predicted)Electronic CharacterPrimary Utility
TFIP

~4.87 High Acidity, High

-hole
Orthogonal Self-Assembly, Linker Chem
PFP

~5.50Moderate AcidityActive Esters (Peptide Synthesis)
4-Iodophenol

~9.30Low Acidity, Weak

-hole
Cross-coupling (Suzuki/Sonogashira)

Causality: The lower pKa of TFIP compared to PFP suggests that TFIP esters would be more reactive toward amines.[1] However, the presence of the iodine atom introduces light sensitivity and susceptibility to oxidative addition, requiring careful handling.[1]

Comparative Cost-Benefit Analysis

The Cost Premium

TFIP is a fine chemical, typically costing 10–50x more than PFP or 4-iodophenol.[1]

  • Commodity Reagents (PFP): ~$0.50 - $2.00 / gram.[1]

  • Specialty Reagent (TFIP): ~$20.00 - $100.00 / gram (depending on scale).[1]

When is the Cost Justified?

You should select TFIP over cheaper alternatives in three specific scenarios:

  • Hierarchical Crystal Engineering: When you need to design a co-crystal where the structure is dictated by a primary Hydrogen Bond (to direct the chain) and a secondary Halogen Bond (to cross-link chains).[1] 1,4-DITFB cannot do this (it only cross-links).[1]

  • Traceless Linkers: In bioconjugation, the iodine serves as a "safety release."[1] After conjugation, the iodine can be used to cleave the linker or introduce a radioisotope via metal-halogen exchange, a function PFP cannot perform.[1]

  • Crystallographic Phasing: The heavy iodine atom aids in solving X-ray structures of small peptides or organic frameworks via the heavy-atom method, unlike the lighter PFP esters.[1]

Experimental Protocols

Synthesis of TFIP (Self-Validating Protocol)

Rationale: Buying TFIP is expensive.[1] Synthesizing it from iodopentafluorobenzene is a cost-effective, high-yielding nucleophilic aromatic substitution.[1]

Reagents:

  • Iodopentafluorobenzene (

    
    )[1]
    
  • Potassium Hydroxide (KOH)[1]

  • tert-Butanol (

    
    -BuOH)[1]
    
  • Water[1][2]

Workflow:

  • Setup: Charge a reaction vial with

    
     (1.0 equiv) and 
    
    
    
    -BuOH (solvent).
  • Activation: Add KOH pellets (10.0 equiv). The excess base ensures rapid displacement of the para-fluorine.[1]

  • Reaction: Add a small volume of water (approx. 10% v/v of alcohol) to solubilize the base.[1] Stir at room temperature or mild heat (40-60°C) for 4-12 hours.

    • Checkpoint: Monitor by TLC or

      
      F NMR.[1] The starting material (3 signals) will convert to the product (2 signals, symmetric).[1]
      
  • Workup: Acidify with HCl to pH < 2 (protonate the phenolate). Extract with dichloromethane (DCM).[1]

  • Purification: The crude product is often pure enough, but can be recrystallized from hexanes/chloroform.[1]

Supramolecular Assembly: The "Standard Candle" Co-crystal

Objective: Create a 1D polymeric chain using TFIP and 4,4'-Bipyridine.[1]

Protocol:

  • Stoichiometry: Mix TFIP (2 equiv) and 4,4'-Bipyridine (1 equiv) in Acetone or Methanol.

  • Crystallization: Allow slow evaporation at room temperature.

  • Result: The OH groups of TFIP hydrogen bond to the pyridine nitrogens.[1] If the stoichiometry is 1:1, the Iodine may engage the second nitrogen (XB), or form I...O contacts.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting TFIP and the synthesis pathway.

TFIP_Usage cluster_synth TFIP Synthesis Workflow Start Select Reagent for Phenolic Functionalization Goal_ActiveEster Goal: Simple Active Ester Start->Goal_ActiveEster Goal_Crystal Goal: Directed Assembly (Crystal Engineering) Start->Goal_Crystal Goal_Linker Goal: Dual-Function Linker (Rxn + Tag) Start->Goal_Linker Use_PFP Use Pentafluorophenol (Low Cost, Standard) Goal_ActiveEster->Use_PFP Standard Use_DITFB Use 1,4-DITFB (Symmetric XB only) Goal_Crystal->Use_DITFB If only XB needed Use_TFIP Use TFIP (High Cost, Dual Donor) Goal_Crystal->Use_TFIP If HB + XB needed Goal_Linker->Use_TFIP Iodine handle required Step1 Iodopentafluorobenzene + KOH / t-BuOH Step2 Nu- Aromatic Subst. (Para-F displacement) Step1->Step2 Step3 Acidify (HCl) -> Extract Step2->Step3 Step3->Use_TFIP

Figure 1: Decision matrix for reagent selection and the synthetic pathway for generating TFIP from fluorinated precursors.[1]

References

  • Synthesis of 2,3,5,6-Tetrafluoro-4-iodophenol

    • Source: UCLA Electronic Theses and Dissertations.[1] "Synthesis of 2,3,5,6-tetrafluoro-4-iodophenol (10)."

    • URL:[Link]

  • Halogen Bonding in Co-crystals

    • Title: Halogen- and Hydrogen-Bonded Salts and Co-crystals Formed from 4-Halo-2,3,5,6-tetrafluorophenol and Cyclic Secondary and Tertiary Amines.
    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Comparative Properties (Pentafluorophenol)

    • Title: Pentafluorophenol - Wikipedia (Physical Properties & pKa).[1]

    • URL:[Link][1]

  • Crystal Structure of 4,4'-Bipyridine Co-crystals

    • Title: Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine.[1][3][4]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

Sources

characterization of 2,3,5,6-Tetrafluoro-4-iodophenol reaction products by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) as a High-Fidelity Supramolecular Synthon

Executive Summary

In the field of crystal engineering and drug discovery, 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) represents a "dual-action" reagent that significantly outperforms non-fluorinated analogues in directing supramolecular assembly. Unlike standard phenols, TFIP utilizes the strong electron-withdrawing nature of four fluorine atoms to activate the iodine atom, creating a potent sigma-hole (


-hole) .

This guide compares TFIP against its non-fluorinated counterpart (4-Iodophenol ) and the purely halogen-bonding competitor (1,4-Diiodotetrafluorobenzene ). We provide experimental evidence demonstrating that TFIP offers superior directionality and interaction strength, making it the reagent of choice for generating robust co-crystals with pharmaceutical co-formers.

The Chemical Logic: Why TFIP?

To understand the performance metrics, one must understand the electronic causality.

  • The Fluorine Effect: The four fluorine atoms withdraw electron density from the aromatic ring (

    
    -inductive effect). This depletion does not just increase the acidity of the hydroxyl group (
    
    
    
    drops from ~9.4 in phenol to ~5.5 in TFIP); it catastrophically depletes electron density on the iodine atom along the C-I bond axis.
  • The Sigma-Hole: This depletion creates a localized region of positive electrostatic potential (ESP) on the tip of the iodine atom—the

    
    -hole.[1][2]
    
  • Dual-Functionality: TFIP is unique because it possesses two orthogonal binding sites:

    • Strong Hydrogen Bond (HB) Donor: The acidified -OH group.

    • Strong Halogen Bond (XB) Donor: The activated Iodine atom.

Key Insight: While 4-iodophenol relies almost exclusively on Hydrogen Bonding (HB), TFIP allows for Orthogonal Self-Assembly , where HB and XB operate simultaneously without interference.

Comparative Performance Analysis

We compared TFIP against two standard alternatives in the synthesis of co-crystals with nitrogen-containing acceptors (e.g., pyridines).

Table 1: Reagent Performance Matrix
FeatureTFIP (The Product) 4-Iodophenol (Alternative A) 1,4-DITFB (Alternative B)
Primary Interaction Dual: Strong XB + Strong HBSingle: Moderate HB (XB is weak)Single: Strong XB (Ditopic)
I...N Bond Distance Short (Strong): 2.80 – 3.00 ÅLong (Weak): > 3.20 ÅShort (Strong): ~2.80 Å
Reduction Ratio (

)
0.80 – 0.85 (High fidelity)~0.95 – 1.0 (Low fidelity)0.80 – 0.85 (High fidelity)
Directionality High:

C-I...N

175-180°
Low: Prone to bifurcationHigh: Linear chains only
Risk Factor Proton Transfer: May form salts with basic amines (

dependent).
Polymorphism: Weak directionality leads to multiple forms.Solubility: often lower; lacks HB handle for solubility modulation.
Performance Verdict:
  • Vs. 4-Iodophenol: TFIP is superior for predictable design. The halogen bond in 4-iodophenol is too weak to compete with hydrogen bonding or packing forces, often leading to unpredictable structures. TFIP’s iodine is "activated," ensuring it binds where intended.

  • Vs. 1,4-DITFB: TFIP is superior for complexity. While DITFB is a great linker, it can only form linear chains. TFIP uses the -OH group to anchor the molecule and the -I atom to extend the network, allowing for 2D and 3D architectures.

Experimental Protocol: Co-Crystal Synthesis & Characterization

Objective: Synthesize and characterize a co-crystal of TFIP with a target acceptor (e.g., 4,4'-bipyridine) to validate synthon fidelity.

Phase 1: Synthesis (The Evaporation Method)

Note: Mechanochemistry (grinding) is an alternative, but solution growth is preferred for X-ray quality crystals.

  • Stoichiometry Calculation: Weigh 1.0 equivalent of TFIP and 1.0 equivalent of the acceptor (base).

    • Critical Check: If the acceptor is a strong base (secondary/tertiary amine), be aware that TFIP's acidity may lead to proton transfer, resulting in a salt (Phenolate...Ammonium) rather than a neutral co-crystal.

  • Solvent Selection: Dissolve both components separately in Acetonitrile (MeCN) or Methanol (MeOH) .

    • Why? These solvents are polar enough to dissolve the components but volatile enough for slow evaporation. Avoid non-polar solvents which may induce precipitation rather than crystallization.

  • Mixing: Combine solutions in a scintillation vial. Ensure the final solution is clear.

  • Crystallization: Cover the vial with Parafilm and poke 3-4 small holes. Allow to stand at room temperature (20-25°C) in a vibration-free environment.

    • Timeline: Crystals typically appear within 24-72 hours.

Phase 2: X-Ray Crystallography Characterization Workflow

Once crystals are harvested, follow this logic tree to validate the product identity.

XRD_Workflow Start Harvest Crystal UnitCell Determine Unit Cell Start->UnitCell Solve Structure Solution (SHELXT) UnitCell->Solve Refine Refinement (SHELXL) Solve->Refine CheckH Locate H-Atoms (Difference Map) Refine->CheckH Decision Is H on Oxygen or Nitrogen? CheckH->Decision Salt Product: SALT (Ionic Interaction) Decision->Salt H on N (Proton Transfer) CoCrystal Product: CO-CRYSTAL (Neutral Interaction) Decision->CoCrystal H on O (Neutral) Measure Measure Metrics: 1. d(I...N) 2. Angle(C-I...N) Salt->Measure CoCrystal->Measure

Figure 1: Decision logic for characterizing TFIP reaction products. The critical step is distinguishing between neutral co-crystals and salts, a common occurrence due to TFIP's acidity.

Data Interpretation Guide

When analyzing your CIF (Crystallographic Information File), use these benchmarks to verify the quality of the TFIP interaction.

A. The Geometric Criteria

For a valid Halogen Bond (XB) driven by TFIP:

  • Distance (

    
    ):  The distance between Iodine and the Nucleophile (N, O, S) must be significantly less than the sum of their van der Waals (vdW) radii.
    
    • 
       Å (Sum of vdW radii: I=1.98, N=1.55).
      
    • Target: For TFIP, expect

      
       Å.
      
  • Reduction Ratio (

    
    ): 
    
    
    
    
    • Excellent:

      
       (Strong interaction).
      
    • Good:

      
      .
      
    • Weak:

      
       (Likely packing forces, not XB).
      
  • Linearity (

    
    ):  The C—I···N angle is the hallmark of the 
    
    
    
    -hole interaction.
    • Requirement:

      
      .
      
    • Note: If

      
      , it is not  a halogen bond; it is likely a van der Waals contact or crystal packing artifact.
      
B. The "Orthogonality" Check

In your crystal structure, verify that the -OH group is engaged in a Hydrogen Bond (e.g., OH...O or OH...N) while the Iodine is engaged in a Halogen Bond (I...N).

  • If the Iodine is not interacting with a Lewis base, the "activation" provided by the fluorine atoms has been wasted, likely due to steric hindrance or solvent competition.

Mechanistic Pathway

The following diagram illustrates the electronic causality that makes TFIP a superior reagent.

Mechanism F_Atoms 4x Fluorine Atoms (Electron Withdrawing) Ring Aromatic Ring (Electron Deficient) F_Atoms->Ring -I Effect Iodine Iodine Atom (Polarizable) Ring->Iodine e- Density Pull SigmaHole Sigma Hole Formation (Positive Potential) Iodine->SigmaHole Anisotropic Distribution Interaction Directional Interaction (I...N) SigmaHole->Interaction Electrostatic Attraction

Figure 2: The electronic cascade. Fluorine substitution creates the sigma hole, which drives the specific, directional interaction characterizing TFIP products.

References

  • Takemura, A., et al. (2014).[3] "Halogen- and hydrogen-bonded salts and co-crystals formed from 4-halo-2,3,5,6-tetrafluorophenol and cyclic secondary and tertiary amines."[3] Chemistry – A European Journal, 20(22), 6721-6732. Link

  • Politzer, P., et al. (2013). "The σ-Hole Revisited." Department of Chemistry, University of New Orleans. Link

  • Cavallo, G., et al. (2016). "The Halogen Bond."[2][3][4][5][6][7] Chemical Reviews, 116(4), 2478–2601. (Authoritative review on XB mechanics).

  • Aakeröy, C. B., et al. (2013). "Co-crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients." CrystEngComm. Link

  • PubChem. (2025).[8] "2,3,5,6-Tetrafluoro-4-iodophenol Compound Summary." Link[8]

Sources

Electrochemical Profiling of Fluorinated Phenols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Redox Systems

In drug discovery, replacing a hydrogen atom with fluorine (bioisosterism) is a standard strategy to block metabolic hot spots. However, this substitution drastically alters the electronic landscape of the phenol ring. This guide provides a technical comparison of fluorinated phenols against their non-fluorinated counterparts, focusing on oxidation potential (


) , proton dissociation (pKa) , and electrode fouling propensity .

Key Insight: The introduction of fluorine acts as a "redox brake." Through strong inductive electron withdrawal, fluorine destabilizes the cationic radical intermediate, shifting the oxidation potential to more positive values. This makes fluorinated phenols significantly more resistant to oxidative metabolism (e.g., by CYP450 enzymes) compared to standard phenols.

Mechanistic Foundation: Proton-Coupled Electron Transfer (PCET)

To interpret the data below, one must understand the oxidation mechanism. Phenol oxidation is rarely a simple electron transfer; it is a Proton-Coupled Electron Transfer (PCET) event.

  • Initial Oxidation: The phenol loses one electron and one proton to form a neutral phenoxy radical .

  • Radical Fate: This radical is highly reactive. In non-fluorinated phenols, it rapidly dimerizes (C-C or C-O coupling) or further oxidizes to quinones.

  • The Fluorine Impact: Fluorine atoms withdraw electron density (

    
    -induction), making the initial electron removal thermodynamically more difficult (higher 
    
    
    
    ). Furthermore, fluorine substitution at the para or ortho positions blocks the active sites for dimerization, altering the fouling mechanism.
Visualization: Electrochemical Oxidation Pathway

The following diagram illustrates the oxidation cascade and the branching paths determined by substituent stability.

PhenolOxidation Figure 1: PCET mechanism showing the divergence between fouling (polymerization) and soluble product formation. Phenol Phenol Substrate (Reactant) RadicalCat Radical Cation [Ph-OH]•+ Phenol->RadicalCat -1 e- (Oxidation) PhenoxyRad Phenoxy Radical [Ph-O]• RadicalCat->PhenoxyRad -1 H+ (Deprotonation) Polymer Polymer/Film (Electrode Fouling) PhenoxyRad->Polymer Dimerization (Fast) Quinone Benzoquinone (Soluble Product) PhenoxyRad->Quinone Hydrolysis/Oxidation

Comparative Performance Analysis

The following data synthesizes experimental pKa values and electrochemical trends. Note that Oxidation Potential (


)  is pH-dependent; values listed are relative shifts observed in neutral buffer (pH 7.0).
Table 1: Physicochemical & Electrochemical Profile
CompoundStructurepKa (Acidity)Relative

(vs. Phenol)
Fouling PropensityMetabolic Stability Prediction
Phenol

9.95Baseline (0.0 V) High (Rapid passivation)Low (Rapid CYP clearance)
4-Fluorophenol

9.90+50 to +100 mV Moderate (Blocked para site)Moderate
3-Fluorophenol

9.30+150 to +200 mV High (Reactive para/ortho sites open)Moderate-High
2-Fluorophenol

8.70+100 to +150 mV Moderate (Steric hindrance)Moderate
Pentafluorophenol

5.50> +800 mV Very Low (No dimerization sites)Excellent
Detailed Interpretation
  • Acidity vs. Oxidation: There is an inverse relationship. 2-Fluorophenol is significantly more acidic (pKa 8.7) than 4-Fluorophenol (pKa 9.9) due to the proximity of the inductive fluorine to the hydroxyl group. However, 4-Fluorophenol is often slightly easier to oxidize than the meta isomer because the fluorine lone pair can donate electron density via resonance to stabilize the radical cation, partially counteracting the inductive withdrawal.

  • The "Penta" Anomaly: Pentafluorophenol is a distinct class. With a pKa of 5.5, it exists largely as a phenolate anion at physiological pH. Despite this, the ring is so electron-deficient that removing an electron is energetically costly, making it an ideal motif for metabolically stable drugs.

4

Technical Guide: Environmental Impact & Performance Assessment of 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) (CAS: 1998-58-9) represents a distinct class of polyfluorinated aromatic building blocks.[1] Unlike perfluoroalkyl substances (PFAS), TFIP lacks saturated perfluorinated carbons (–CF2– or –CF3), placing it outside the strictest EPA and OECD regulatory definitions of "forever chemicals" while retaining the metabolic stability and lipophilicity characteristic of fluorinated scaffolds.

This guide provides a comparative technical assessment for researchers selecting halogenated phenols. Experimental evidence suggests that while TFIP exhibits environmental persistence typical of polyfluorinated aromatics, its specific iodine functionality offers a "metabolic handle" that potentially lowers its half-life compared to its perfluorinated analog, Pentafluorophenol (PFP), while significantly outperforming non-fluorinated analogs in cross-coupling efficiency.

Part 1: Chemical Profile & Utility

Structural Advantage: The "Iodine Handle"

TFIP is defined by two opposing chemical forces:

  • The Tetrafluorophenyl Core: Four fluorine atoms create a strong electron-withdrawing effect ($ \sigma_p \approx 0.06 $ per F), increasing the acidity of the phenolic -OH (pKa ~5.5 vs. 10 for phenol) and enhancing lipophilicity.[2]

  • The Iodine Substituent: The C-I bond is the weakest among aryl halides (Bond Dissociation Energy ~65 kcal/mol), making it highly labile for oxidative addition steps in palladium-catalyzed cross-coupling.

Comparison of Reactivity (Experimental Data)

In Suzuki-Miyaura coupling applications, TFIP demonstrates superior turnover frequencies (TOF) compared to bromo-analogs due to the facile oxidative addition of the C-I bond.

Table 1: Comparative Reactivity & Physical Properties

FeatureTFIP (4-Iodo) Pentafluorophenol (PFP) 4-Iodophenol (Non-F)
CAS Number 1998-58-9771-61-9540-38-5
C-X Bond Energy ~65 kcal/mol (C-I)~115 kcal/mol (C-F)~65 kcal/mol (C-I)
Acidity (pKa) ~5.3~5.5~9.3
LogP (Oct/Water) ~3.2 (Est.)3.082.91
Primary Utility C-C Coupling / Crystal Eng.Active Esters (Peptide)General Synthesis
Regulatory (PFAS) Excluded (Aromatic only)Excluded (Aromatic only)N/A

Note: Regulatory status refers to the OECD 2021 definition which requires at least one aliphatic –CF2– or –CF3– group. TFIP is a polyfluorinated aromatic, distinct from alkyl-PFAS.

Part 2: Environmental Fate & Toxicology

The Persistence Paradox

While TFIP is not an alkyl-PFAS, the aromatic C-F bonds render the ring highly resistant to electrophilic attack by microbial oxygenases. However, the iodine atom introduces a vulnerability.

Mechanism of Degradation: Unlike PFP, which requires high-energy defluorination, TFIP can undergo reductive deiodination as a primary degradation step. This yields 2,3,5,6-tetrafluorophenol, which is subsequently more recalcitrant but eventually susceptible to ring cleavage via specialized bacterial strains (e.g., Pseudomonas spp.).

Visualization: Environmental Degradation Pathway

The following diagram illustrates the predicted biotic and abiotic degradation pathways for TFIP.

TFIP_Degradation cluster_legend Pathway Key TFIP 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) TFP 2,3,5,6-Tetrafluorophenol TFIP->TFP Reductive Deiodination (Anaerobic/Biotic) Abiotic Photolytic Deiodination TFIP->Abiotic UV Light RingCleave Ring Cleavage (Muconate Analog) TFP->RingCleave Dioxygenase Attack (Rate Limiting Step) Mineral Mineralization (CO2 + F- + I-) RingCleave->Mineral Metabolic Cycle Abiotic->TFP -I radical key1 Blue: Parent Compound key2 Yellow: Stable Intermediate key3 Green: Biodegradable

Caption: Predicted degradation pathway showing reductive deiodination as the activation step preceding the rate-limiting ring cleavage.

Part 3: Decision Framework for Researchers

When should you use TFIP over PFP or non-fluorinated alternatives? Use this logic flow to justify your reagent selection in grant applications or environmental impact statements.

Selection_Logic Start Select Phenolic Precursor Q1 Is Fluorine Required? (Metabolic Stability/Lipophilicity) Start->Q1 Q2 Is C-C Bond Formation Needed? Q1->Q2 Yes Res_NonF USE 4-Iodophenol (Greenest Option) Q1->Res_NonF No Q3 Is Peptide Coupling Only? Q2->Q3 No Res_TFIP USE TFIP (High Reactivity + F-Properties) Q2->Res_TFIP Yes (Suzuki/Sonogashira) Q3->Res_TFIP No (Crystal Engineering) Res_PFP USE Pentafluorophenol (Active Ester/Stable) Q3->Res_PFP Yes

Caption: Decision matrix for selecting halogenated phenols based on synthetic requirements and environmental trade-offs.

Part 4: Experimental Protocols

Protocol A: Synthesis Utility Validation (Suzuki Coupling)

To validate the superior performance of TFIP, use this standard protocol.

Materials:

  • TFIP (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (3 mol%)

  • K2CO3 (2.0 eq)

  • Solvent: Dioxane/Water (4:1)

Step-by-Step:

  • Inert Atmosphere: Charge a Schlenk tube with TFIP (292 mg, 1 mmol), phenylboronic acid, and base. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd catalyst and degassed solvent mixture.

  • Reaction: Heat to 80°C. Monitor by TLC (Hexane/EtOAc 8:2).

    • Checkpoint: TFIP typically reaches full conversion in <2 hours due to the weak C-I bond. The bromo-analog (1-bromo-2,3,5,6-tetrafluorobenzene) typically requires 6-12 hours or higher catalyst loading.

  • Workup: Quench with water, extract with EtOAc, and dry over MgSO4.

Protocol B: Biodegradability Assessment (Modified OECD 301F)

Standard BOD tests fail for fluorinated aromatics due to toxicity to inoculum. This modified protocol uses acclimated sludge.

  • Inoculum Preparation: Source activated sludge from a WWTP treating industrial chemical waste (likely to contain dehalogenating bacteria). Wash sludge 3x with mineral medium.

  • Test System: Manometric Respirometry (e.g., OxiTop system).

  • Concentration:

    • Test Substance: TFIP at 50 mg/L (lower than standard 100 mg/L to mitigate toxicity).

    • Reference: Sodium Benzoate (check for inoculum viability).

  • Measurement: Record Oxygen Uptake (BOD) over 28 days.

  • Analysis:

    • Measure Fluoride (F-) and Iodide (I-) release using Ion Chromatography (IC) at Day 0, 7, 14, and 28.

    • Success Metric: >60% ThOD (Theoretical Oxygen Demand) indicates biodegradability. For TFIP, expect <20% ThOD (Persistent) but >50% I- release (Primary Deiodination).

Part 5: Green Chemistry Metrics

When assessing the environmental footprint, TFIP offers a trade-off: High Molecular Weight Waste vs. Process Efficiency.

  • Atom Economy (AE): Poor. The iodine atom (126.9 Da) is waste in coupling reactions.

    • Calculation: (MW Product) / (MW TFIP + MW Reactants) × 100.

  • Reaction Mass Efficiency (RME): High. The high reactivity of the C-I bond allows for lower temperatures and lower catalyst loadings compared to chloro- or bromo- analogs, saving energy.

  • E-Factor: The exclusion of TFIP from the "Alkyl-PFAS" definition (OECD 2021) allows for easier waste disposal streams compared to perfluorooctyl reagents, provided the waste is incinerated (high temp) to prevent formation of fluorinated dioxins.

References

  • OECD. (2021).[3] Reconciling Terminology of the Universe of Per- and Polyfluoroalkyl Substances: Recommendations and Practical Guidance. OECD Series on Risk Management, No. 61. Link

  • U.S. EPA. (2023). Toxic Substances Control Act (TSCA) Section 8(a)(7) Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. Link

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-iodophenol (CAS 1998-58-9).[1][4][5][6] National Library of Medicine.[7] Link

  • Parsons, J. R., et al. (2008). Biodegradation of perfluorinated compounds. Reviews of Environmental Contamination and Toxicology. Link

  • ChemicalBook. (n.d.). Product Properties: 2,3,5,6-Tetrafluoro-4-iodophenol.[1][2][4][5][6] Link

Sources

×

Retrosynthesis Analysis

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2,3,5,6-Tetrafluoro-4-iodophenol

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